10-O-Ethylcannabitriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAUOPAWWNBNRN-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)OCC)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2[C@H]([C@](CC3)(C)O)OCC)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 10-O-Ethylcannabitriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-O-Ethylcannabitriol is a naturally occurring phytocannabinoid found in Cannabis sativa L. As a derivative of the minor cannabinoid cannabitriol (CBT), its chemical properties and biological activities are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its molecular structure, physicochemical data, and natural occurrence. Due to the limited availability of specific experimental data for this compound, this guide also presents inferred properties based on its parent compound, cannabitriol, and proposes detailed methodologies for its potential synthesis and isolation. Furthermore, it explores the potential pharmacological activities and signaling pathways based on current knowledge of minor cannabinoids.
Chemical and Physical Properties
This compound, also known as trans-Cannabitriol monoethyl ether, is a distinct cannabinoid derivative. While extensive experimental data for this specific compound is limited, its fundamental properties have been identified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1259515-25-7 | |
| Molecular Formula | C23H34O4 | |
| Molecular Weight | 374.52 g/mol | |
| Physical Description | Oil | |
| Purity (by HPLC) | >98% (for commercially available standard) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
| IUPAC Name | (9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol | BioCrick |
| SMILES | CCO[C@@H]1C(C(C(O2)=CC(CCCCC)=C3)=C3O)=C(CC--INVALID-LINK--1C)C2(C)C | |
| InChI | InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1 | |
| InChIKey | HRAUOPAWWNBNRN-FYYLOGMGSA-N |
Note: Some data is sourced from supplier specifications and should be confirmed through independent analysis.
Natural Occurrence and Isolation
This compound has been identified as a natural product in the pollen of the male plants of Cannabis sativa L. In a 2005 study published in Phytochemical Analysis, this compound was identified along with fifteen other cannabinoids from a hexane extract of cannabis pollen. The characterization of these cannabinoids was performed using gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS), and by comparison with available reference standards and reported data.
Experimental Protocol: Generalized Isolation of Cannabinoids from Plant Material
While the specific, detailed protocol for the isolation of this compound from cannabis pollen is not available in the public domain, a general methodology for the extraction and isolation of cannabinoids from a plant matrix can be described as follows. This protocol is illustrative and would require optimization for the specific target compound and plant material.
Diagram 1: Generalized Workflow for Cannabinoid Isolation
Caption: A generalized workflow for the isolation of cannabinoids from plant material.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent such as hexane to extract the cannabinoids. This can be done using maceration, soxhlet extraction, or supercritical fluid extraction.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to chromatographic techniques to separate the individual cannabinoids. Column chromatography using silica gel or a similar stationary phase is a common method. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds from the column.
-
Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.
-
Purification: Fractions containing the desired compound may be combined and subjected to further chromatographic purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A certificate of analysis for a commercial standard of this compound indicates that its NMR spectrum is consistent with its proposed structure.
Proposed Synthesis
Currently, a specific, peer-reviewed synthesis protocol for this compound is not available in the scientific literature. However, its structure suggests that it can be synthesized from its parent compound, cannabitriol (CBT), via a Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.
Experimental Protocol: Proposed Williamson Ether Synthesis of this compound
This proposed protocol is based on established methods for the synthesis of cannabinoid ethers and would require optimization.
Diagram 2: Proposed Synthesis of this compound
Caption: Proposed Williamson ether synthesis of this compound from cannabitriol.
Methodology:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cannabitriol in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C. The reaction mixture is then allowed to stir at room temperature for a specified period to ensure the formation of the alkoxide intermediate.
-
Ether Formation: Cool the reaction mixture back to 0°C and add an ethyl halide, such as ethyl iodide or ethyl bromide, dropwise. The reaction is then stirred at room temperature or gently heated to drive the reaction to completion.
-
Quenching and Extraction: Once the reaction is complete (as monitored by TLC), it is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted several times with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane-ethyl acetate gradient) to yield pure this compound.
Potential Pharmacological Activity and Signaling Pathways
There is currently no specific pharmacological data available for this compound. However, insights into its potential biological activities can be inferred from its parent compound, cannabitriol (CBT), and the general pharmacology of minor cannabinoids.
Pharmacological Profile of Cannabitriol (CBT)
Cannabitriol is a minor cannabinoid that is also found in Cannabis sativa. It is structurally similar to other well-known cannabinoids and has been the subject of limited pharmacological investigation.
Table 2: Reported Biological Activities of Cannabitriol (CBT)
| Activity | Description | Source |
| Anti-estrogenic | CBT has been shown to act as an estrogen receptor antagonist. | |
| Aromatase Inhibition | It has been reported to inhibit the enzyme aromatase. | |
| Glaucoma | A study suggested potential benefits for individuals with glaucoma. | |
| Interaction with Endocannabinoid System | CBT shows almost no interaction with CB1 receptors, explaining its non-intoxicating nature. Its effects on CB2 receptors are not well understood. |
The addition of an ethyl group to the 10-O position of cannabitriol would increase its lipophilicity, which may alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for various receptors.
Generalized Signaling Pathways for Minor Cannabinoids
Minor cannabinoids exert their effects through a variety of signaling pathways, primarily by interacting with the endocannabinoid system (ECS). The ECS is comprised of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. Minor cannabinoids can act as agonists or antagonists at these and other receptors.
Diagram 3: Generalized Cannabinoid Receptor Signaling
Caption: A generalized diagram of cannabinoid receptor signaling pathways.
Mechanism of Action:
-
CB1 and CB2 Receptor Interaction: Many cannabinoids bind to CB1 and CB2 receptors, which are G-protein coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).
-
MAPK Pathway: Cannabinoid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.
-
Ion Channel Modulation: CB1 receptor activation can modulate the activity of various ion channels, leading to changes in neuronal excitability.
-
Other Receptors: Minor cannabinoids have been shown to interact with other receptors, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs), which contributes to their diverse pharmacological effects.
Given that this compound is a minor cannabinoid, it is plausible that it interacts with one or more of these signaling pathways. However, without direct experimental evidence, its specific molecular targets and mechanisms of action remain to be elucidated.
Conclusion and Future Directions
This compound is a naturally occurring cannabinoid with a defined chemical structure and basic physicochemical properties. While its presence in Cannabis sativa is confirmed, there is a significant lack of in-depth research into its specific biological activities and pharmacological profile. The information available on its parent compound, cannabitriol, suggests potential therapeutic avenues, particularly in the areas of hormonal regulation.
Future research should focus on:
-
The development of a scalable and efficient synthesis of this compound to enable further pharmacological studies.
-
Comprehensive spectroscopic analysis (NMR, MS, IR) to fully characterize the molecule.
-
In vitro and in vivo studies to determine its binding affinities for cannabinoid and other receptors, and to elucidate its specific signaling pathways.
-
Evaluation of its therapeutic potential in various disease models.
A deeper understanding of the chemical and biological properties of this compound will contribute to the growing body of knowledge on minor cannabinoids and may lead to the development of novel therapeutic agents.
The Elusive Structure of 10-O-Ethylcannabitriol: A Technical Guide to its Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Ethylcannabitriol is a lesser-known cannabinoid identified in the pollen of Cannabis sativa L.[1][2]. Its discovery, first reported in a 2005 phytochemical analysis, expanded the already complex chemical tapestry of the cannabis plant[1][2]. This technical guide aims to provide an in-depth overview of the structure elucidation and characterization of this compound. However, it is critical to note that the detailed experimental data from the primary scientific literature that first identified this compound, including specific mass spectra and nuclear magnetic resonance (NMR) data, are not publicly available in full. Consequently, this guide will provide a comprehensive framework for its characterization based on the published analytical methods and established techniques for cannabinoid analysis.
Postulated Structure
Based on its name, this compound is presumed to be a derivative of cannabitriol, featuring an ethyl ether linkage at the C-10 position. The core structure of cannabitriol itself is a hydroxylated metabolite of tetrahydrocannabinol. The precise stereochemistry of this compound has not been detailed in accessible literature.
Characterization and Structure Elucidation Methodologies
The initial identification of this compound was achieved through gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS)[1][2]. These techniques are standard in the analytical chemistry of cannabinoids.
Experimental Protocols
The following represents a generalized, yet detailed, protocol for the isolation and characterization of a novel cannabinoid like this compound from a complex plant matrix, based on established methodologies in the field.
1. Sample Preparation and Extraction:
-
Source Material: Pollen from male Cannabis sativa L. plants.
-
Extraction:
-
A non-polar solvent, such as hexane, is used to extract the cannabinoids from the plant material.
-
The plant material is macerated in the solvent for a specified period (e.g., 24-48 hours) at room temperature.
-
The resulting extract is filtered to remove solid plant debris.
-
The solvent is evaporated under reduced pressure to yield a crude cannabinoid-rich extract.
-
2. Chromatographic Separation and Analysis (GC-MS):
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is the primary instrument for separation and identification.
-
Sample Derivatization (Optional but common for cannabinoids): To improve volatility and thermal stability, the hydroxyl groups of the cannabinoids can be derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methyl-siloxane phase (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the analytes.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature of 150°C held for 2 minutes, then ramped up to 280°C at a rate of 10°C/minute, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer.
-
Scan Range: Typically from m/z 40 to 600 to capture the molecular ion and key fragments of cannabinoids.
-
Data Presentation
The following tables are templates for the kind of quantitative data that would be collected during the characterization of this compound.
Table 1: Gas Chromatography Data
| Compound | Retention Time (min) |
| This compound | Data Not Available |
| Cannabitriol (Reference) | Data Not Available |
| Tetrahydrocannabinol (THC) | Data Not Available |
| Cannabidiol (CBD) | Data Not Available |
Table 2: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | Data Not Available | Data Not Available |
| Cannabitriol | Data Not Available | Data Not Available |
Note: The fragmentation pattern would be crucial for identifying the ethyl group and the core cannabitriol structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the identification of a novel cannabinoid from a plant source.
Logical Relationship for Structure Elucidation
The following diagram illustrates the logical process for deducing the structure of this compound based on its name and analytical data.
Conclusion
The identification of this compound highlights the rich and diverse chemistry of Cannabis sativa. While its initial discovery was made using standard and robust analytical techniques, a comprehensive understanding of its physicochemical properties and potential biological activity is hampered by the lack of publicly available, detailed spectroscopic data. The protocols and frameworks provided in this guide offer a clear path for researchers to re-isolate and definitively characterize this elusive cannabinoid, which would be a valuable contribution to the field of cannabis science. Further investigation is warranted to fully elucidate its structure, including stereochemistry, and to explore its pharmacological profile.
References
An In-depth Technical Guide to the Natural Sources and Isolation of 10-O-Ethylcannabitriol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific literature on 10-O-Ethylcannabitriol. A detailed, validated protocol for the specific isolation of this compound is not publicly available. The methodologies described herein are based on general principles for the separation of minor cannabinoids from Cannabis sativa and should be adapted and validated by qualified researchers.
Introduction
This compound is a rare, naturally occurring phytocannabinoid identified in Cannabis sativa L.[1]. Also known by its chemical name, (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol, it is considered a minor cannabinoid, present in trace amounts within the complex chemical matrix of the cannabis plant[2]. Due to its low abundance, research on this compound has been limited, and information regarding its specific biological activities and therapeutic potential is scarce. This guide provides a comprehensive overview of its known natural sources and presents a generalized workflow for its potential isolation, based on established methods for separating minor cannabinoids.
Natural Sources
The primary documented natural source of this compound is the pollen of the male Cannabis sativa L. plant[1]. A 2005 study identified this compound as one of sixteen cannabinoids present in the hexane extract of cannabis pollen[1]. The initial discovery of this compound was reported in a 1977 publication by Elsohly et al., where it was isolated from a Cannabis sativa L. extract[3][4].
Physicochemical Properties
Limited data is available on the physicochemical properties of this compound. What is known is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₄O₄ | Inferred from structure |
| Synonym | (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
A Generalized Experimental Workflow for the Isolation of Minor Cannabinoids
While a specific protocol for this compound is unavailable, the following generalized workflow outlines the steps that would likely be involved in its isolation from cannabis plant material, particularly from pollen. This workflow is based on common techniques used for the separation of minor cannabinoids.
4.1.1. Extraction
-
Objective: To extract cannabinoids and other lipophilic compounds from the plant material.
-
Protocol:
-
Obtain dried Cannabis sativa pollen.
-
Perform a solvent extraction using a non-polar solvent such as hexane. This can be done through maceration, percolation, or Soxhlet extraction. The 2005 study that identified this compound utilized a hexane extract[1].
-
Filter the resulting miscella to remove solid plant material.
-
Evaporate the solvent under reduced pressure to yield a crude extract.
-
4.1.2. Initial Chromatographic Separation
-
Objective: To perform a preliminary separation of the complex crude extract into fractions with varying polarity.
-
Protocol:
-
Redissolve the crude extract in a minimal amount of a suitable solvent.
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of non-polar to progressively more polar solvents (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions of the eluate.
-
4.1.3. Fraction Analysis and Identification
-
Objective: To identify the fractions containing the target compound, this compound.
-
Protocol:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) for a rapid qualitative assessment.
-
For more detailed analysis, use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).
-
Compare the retention times and mass spectra of the components in the fractions to known standards or literature data for this compound.
-
4.1.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To isolate this compound from the enriched fractions to a high degree of purity.
-
Protocol:
-
Pool the fractions identified as containing this compound.
-
Concentrate the pooled fractions.
-
Perform preparative HPLC, likely using a reversed-phase C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain the purified compound.
-
4.1.5. Structural Elucidation
-
Objective: To confirm the identity and structure of the isolated compound.
-
Protocol:
-
Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR techniques) to determine the chemical structure.
-
Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.
-
The original 1977 study utilized Gas Chromatography-Mass Spectrometry, Optical Rotation, and Ultraviolet Spectrophotometry for characterization[3].
-
Biological Activity and Signaling Pathways
There is a significant lack of information in the scientific literature regarding the biological activity and signaling pathways of this compound. It is known to be a minor cannabinoid, and its psychoactive properties are not well-established, though one source suggests it is mildly psychoactive[2]. Due to its structural similarity to other cannabinoids, it might interact with the endocannabinoid system, such as the CB1 and CB2 receptors. However, no binding affinity or functional assay data for this compound are currently available.
The diagram below illustrates a hypothetical signaling pathway for a cannabinoid that activates CB1 and CB2 receptors, which is a plausible, yet unconfirmed, mechanism for this compound.
Quantitative Data
There is no quantitative data available in the reviewed literature regarding the concentration of this compound in cannabis pollen or other plant parts, nor are there published yields or purity levels from isolation experiments.
Conclusion
This compound is a naturally occurring minor cannabinoid with a known presence in the pollen of Cannabis sativa. Despite its discovery several decades ago, it remains a largely unstudied compound. The lack of a specific, detailed isolation protocol presents a significant challenge for researchers. However, by employing a generalized workflow for minor cannabinoid separation, it should be possible to isolate this compound for further study. Future research is needed to determine its concentration in various cannabis chemovars, to develop efficient isolation and purification methods, and to elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. Exploring the diversity of cannabis cannabinoid and non-cannabinoid compounds and their roles in Alzheimer's disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
The Uncharted Path: A Technical Guide to the Biosynthesis of Cannabitriol Derivatives in Cannabis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the elusive biosynthesis of cannabitriol (CBT) and its derivatives, minor cannabinoids found in Cannabis sativa. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the current understanding of CBT formation, which deviates from the canonical cannabinoid synthesis pathway and instead arises primarily from the transformation of Δ⁹-tetrahydrocannabinol (THC).
This in-depth guide provides a critical analysis of the enzymatic and non-enzymatic pathways leading to the formation of these complex molecules. It is designed to be an essential resource for those seeking to understand and potentially harness the therapeutic potential of these rare cannabinoids.
Executive Summary
Cannabitriol (CBT) and its derivatives are a group of minor cannabinoids present in Cannabis sativa that are not biosynthesized directly from cannabigerolic acid (CBGA), the common precursor for major cannabinoids like THC and cannabidiol (CBD).[1][2] Instead, the primary route to CBT formation is through the oxidative degradation of THC. This process can occur both non-enzymatically through exposure to environmental factors and enzymatically as part of in vivo metabolism. This guide will explore the intricacies of these formation pathways, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key processes.
The Divergent Pathway: From THC to Cannabitriol
The established cannabinoid biosynthetic pathway in Cannabis sativa originates from olivetolic acid and geranyl pyrophosphate, leading to the formation of CBGA.[1] Subsequently, specific synthases catalyze the conversion of CBGA into the acidic precursors of major cannabinoids, such as tetrahydrocannabinolic acid (THCA). Decarboxylation of THCA, typically through heat or light, yields the psychoactive compound Δ⁹-THC.
The journey to cannabitriol begins where the primary synthesis of THC ends. CBT is considered a downstream product of THC, formed through oxidative processes.
Non-Enzymatic Oxidative Degradation of THC
Exposure of THC to environmental factors such as oxygen, light, and acidic conditions can lead to its degradation into various compounds, including cannabinol (CBN) and, significantly, cannabitriol.[2][3] The proposed mechanism for the non-enzymatic formation of CBT from THC involves:
-
Epoxidation: The double bond in the cyclohexene ring of THC is susceptible to epoxidation.
-
Hydroxylation: Subsequent hydroxylation events lead to the formation of the characteristic triol structure of cannabitriol.
One study detailed the isolation of trans-cannabitriol monoethyl ether from a five-year-old solution of Δ⁹-THC in ethanol and propylene glycol, providing strong evidence for this non-enzymatic transformation pathway.[4]
In Vivo Metabolism of THC: An Enzymatic Route to Cannabitriol
Following consumption, THC is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major isozymes involved in THC metabolism are CYP2C9 and CYP3A4.[5][6][7] While the principal metabolic pathway involves the hydroxylation of THC to the active metabolite 11-hydroxy-THC (11-OH-THC) and its subsequent oxidation to the inactive 11-nor-9-carboxy-THC (11-COOH-THC), the formation of other hydroxylated derivatives is also known to occur.[5] It is within this complex metabolic network that cannabitriol is also formed as a metabolite. The enzymatic process likely involves a series of hydroxylation reactions catalyzed by CYP450 enzymes at different positions on the THC molecule.
Quantitative Insights into THC Transformation
Quantitative data specifically detailing the kinetics and yield of cannabitriol formation from THC is scarce in the scientific literature. However, studies on the degradation of THC under various conditions provide some context. For instance, the degradation of THC to CBN is a well-documented process influenced by temperature and pH.[3] It is plausible that the formation of CBT occurs as a competing degradation pathway, with its rate and yield being dependent on specific environmental and enzymatic conditions.
Table 1: Factors Influencing the Oxidative Degradation of Δ⁹-THC
| Factor | Effect on THC Degradation | Implication for Cannabitriol Formation | Reference(s) |
| Oxygen | Promotes oxidation | Essential for the formation of hydroxylated derivatives like CBT | [2] |
| Light (UV) | Accelerates degradation | May promote the formation of various degradation products, including CBT | [2] |
| Heat | Increases rate of degradation | Can influence the product distribution of degradation pathways | [3] |
| Acidic pH | Can catalyze degradation and isomerization | May facilitate the chemical transformations leading to CBT | [3] |
| CYP450 Enzymes | Catalyze hydroxylation and oxidation | The primary enzymatic route for in vivo formation of CBT from THC | [5][6][7] |
Experimental Protocols for Studying Cannabitriol Formation
The investigation of the biosynthesis and degradation pathways of cannabitriol derivatives requires robust analytical methodologies. The following protocols provide a general framework for researchers in this field.
In Vitro Non-Enzymatic Degradation of THC
Objective: To induce and monitor the formation of cannabitriol from THC under controlled environmental conditions.
Methodology:
-
Sample Preparation: Prepare a solution of purified Δ⁹-THC in a suitable solvent (e.g., ethanol).
-
Incubation: Expose the THC solution to specific conditions of light (e.g., UV-A irradiation), temperature, and oxygen availability. Control experiments should be conducted in the dark and under an inert atmosphere (e.g., nitrogen).
-
Time-Course Analysis: At regular intervals, withdraw aliquots of the solution for analysis.
-
Quantification: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to separate and quantify the remaining THC and the formed cannabitriol.
In Vitro Enzymatic Conversion of THC using Liver Microsomes
Objective: To investigate the enzymatic formation of cannabitriol from THC by cytochrome P450 enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (a source of CYP450 enzymes), a NADPH-regenerating system (to provide the necessary cofactors for enzyme activity), and a phosphate buffer to maintain a physiological pH.
-
Initiation of Reaction: Add Δ⁹-THC to the pre-warmed reaction mixture to initiate the metabolic conversion.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the formation of cannabitriol and other THC metabolites.
Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To separate, identify, and quantify THC, cannabitriol, and other related cannabinoids.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
Chromatographic Conditions (General Example):
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid additive for better ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, and full scan mode for identification of unknown metabolites.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.
Table 2: Example Mass Spectrometry Parameters for Cannabinoid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Δ⁹-THC | 315.2 | 193.1, 135.1 |
| Cannabitriol (CBT) | 347.2 | 329.2, 311.2, 259.1 |
| 11-OH-THC | 331.2 | 313.2, 193.1 |
| 11-COOH-THC | 345.2 | 327.2, 299.2 |
Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.
Visualizing the Pathways
To better illustrate the complex relationships in the biosynthesis of cannabitriol derivatives, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Overview of Cannabitriol Formation from THC.
Caption: Experimental Workflows for Studying CBT Formation.
Conclusion and Future Directions
The biosynthesis of cannabitriol derivatives represents a fascinating deviation from the primary cannabinoid production pathways in Cannabis sativa. Current evidence strongly indicates that CBT is not a direct product of the CBGA-centric enzymatic cascade but rather a result of the oxidative transformation of Δ⁹-THC. This transformation can be driven by both non-enzymatic environmental factors and in vivo metabolic processes orchestrated by cytochrome P450 enzymes.
For researchers and drug development professionals, a thorough understanding of these formation pathways is critical for several reasons:
-
Drug Stability: The degradation of THC-containing pharmaceutical products can lead to the formation of CBT, potentially altering the product's efficacy and safety profile.
-
Metabolite Profiling: In pharmacokinetic and pharmacodynamic studies of THC, the formation of CBT as a metabolite needs to be considered.
-
Therapeutic Potential: As a distinct cannabinoid, CBT and its derivatives may possess unique pharmacological properties that warrant further investigation for potential therapeutic applications.
Future research should focus on elucidating the precise chemical and enzymatic mechanisms of CBT formation, including the identification of specific intermediates and the kinetic parameters of the reactions. The development and validation of standardized analytical methods for the routine quantification of CBT in various matrices will be essential for advancing our knowledge of this intriguing minor cannabinoid. The exploration of the pharmacological activities of purified CBT derivatives will ultimately determine their potential as novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical characterisation of oxidative degradation products of D9-THC. [iris.cnr.it]
- 5. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBD vs. THC: How Each Cannabinoid Interacts with the Cytochrome P450 Enzyme Pathway - Peter Zugaj [peterzugaj.com]
- 7. researchgate.net [researchgate.net]
The Emerging Frontier of Phytocannabinoids: A Pharmacological Deep Dive
A Technical Guide for Researchers and Drug Development Professionals
The therapeutic potential of Cannabis sativa has spurred a significant expansion of research beyond its two most well-known constituents, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). A host of other non-psychoactive phytocannabinoids are now emerging as promising candidates for drug development, each with a unique pharmacological profile. This technical guide provides an in-depth analysis of the current understanding of these novel compounds, focusing on cannabigerol (CBG), cannabichromene (CBC), tetrahydrocannabivarin (THCV), and cannabidivarin (CBDV).
Pharmacological Profiles of Novel Phytocannabinoids
The diverse therapeutic effects of phytocannabinoids stem from their complex interactions with the endocannabinoid system (ECS) and other cellular targets.[1][2] The ECS, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a crucial role in maintaining physiological homeostasis.[1][2] Novel phytocannabinoids exhibit distinct binding affinities and functional activities at these receptors, as well as at other targets such as transient receptor potential (TRP) channels, G-protein coupled receptors (GPCRs), and nuclear receptors.
Cannabigerol (CBG)
CBG, the non-acidic form of cannabigerolic acid (CBGA), is the biosynthetic precursor to many other cannabinoids.[3][4] It is a non-psychotropic compound with a growing body of evidence supporting its therapeutic potential.[3]
Molecular Targets and Mechanism of Action:
CBG demonstrates a complex pharmacodynamic profile.[4] It acts as a partial agonist at both CB1 and CB2 receptors.[3] Beyond the ECS, CBG's targets include:
-
α2-Adrenergic Receptors: CBG is a potent agonist of α2-adrenergic receptors, which may contribute to its sedative and analgesic effects.[3][4]
-
5-HT1A Receptors: It acts as an antagonist at serotonin 5-HT1A receptors.[3][4][5]
-
TRP Channels: CBG is known to interact with various TRP channels.[3]
-
Cyclooxygenase (COX) Enzymes: It exhibits inhibitory activity against COX-1 and COX-2 enzymes, suggesting anti-inflammatory properties.[3]
Therapeutic Potential:
Pre-clinical studies have highlighted several potential therapeutic applications for CBG, including:
-
Neuroprotection: CBG has shown neuroprotective effects in models of Huntington's disease and other neurodegenerative disorders.[5]
-
Anti-inflammatory Effects: Its ability to target multiple inflammatory pathways makes it a candidate for treating inflammatory bowel disease and other inflammatory conditions.[3][5]
-
Antibacterial Activity: CBG has demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
Appetite Stimulation: Studies in rats have shown that CBG can act as a well-tolerated appetite stimulant.[6]
-
Glaucoma: CBG has been shown to reduce intraocular pressure, suggesting a potential role in the management of glaucoma.[3]
Cannabichromene (CBC)
CBC is another major non-psychoactive phytocannabinoid that, like CBG, originates from CBGA.[7] While it has been known for decades, its pharmacological properties are now receiving increased attention.[8][9]
Molecular Targets and Mechanism of Action:
CBC's mechanism of action appears to be largely independent of CB1 and CB2 receptors, to which it binds weakly.[8][10] Its primary targets are believed to be:
-
TRP Channels: CBC is a potent agonist of TRPA1 and TRPV1 channels, which are involved in pain and inflammation signaling.[7][10]
-
Endocannabinoid Metabolism: CBC may inhibit the uptake and degradation of endocannabinoids like anandamide, thereby prolonging their signaling.[11]
Therapeutic Potential:
The unique pharmacological profile of CBC suggests several therapeutic avenues:
-
Analgesia and Anti-inflammation: Through its action on TRP channels, CBC has demonstrated both analgesic and anti-inflammatory effects in animal models.[7][8]
-
Neuroprotection: CBC has been shown to promote neurogenesis and protect nerve cells from stress.[7]
-
Antitumor Activity: In vitro and in vivo studies have suggested that CBC may have antitumor effects, particularly in breast cancer models.[10]
-
Anticonvulsant Activity: Preliminary research indicates that CBC may possess anticonvulsant properties.[10]
Tetrahydrocannabivarin (THCV)
THCV is a propyl analog of THC, meaning it has a shorter alkyl side chain.[12] This structural difference results in a distinct pharmacological profile.[12]
Molecular Targets and Mechanism of Action:
THCV's interaction with the CB1 receptor is dose-dependent. At low doses, it acts as a neutral antagonist, while at higher doses, it can become a CB1 agonist.[13] It is also a partial agonist at the CB2 receptor.[12] Other notable targets include:
-
GPR55: THCV is an agonist of the orphan receptor GPR55.[12]
-
5-HT1A Receptors: Similar to CBG, THCV can activate 5-HT1A receptors, which may contribute to its potential antipsychotic effects.[12][14]
-
TRP Channels: THCV interacts with several TRP channels, including TRPV2.[12][14]
Therapeutic Potential:
The unique pharmacology of THCV has led to investigations into its use for:
-
Metabolic Disorders: THCV has shown potential in regulating blood sugar levels and improving insulin sensitivity, making it a candidate for treating type 2 diabetes and obesity.[13][15][16]
-
Appetite Suppression: Unlike THC, THCV is an appetite suppressant at lower doses.[13][14]
-
Neuroprotection: It has demonstrated neuroprotective properties in models of Parkinson's disease.[14]
-
Epilepsy: THCV has shown anticonvulsant effects in both in vitro and in vivo models of seizures.[16]
Cannabidivarin (CBDV)
CBDV is the propyl analog of CBD and shares its non-psychoactive properties.[17] It has a similar molecular structure to CBD but with a shorter side chain.[18]
Molecular Targets and Mechanism of Action:
Much like CBD, CBDV's mechanisms of action are largely independent of direct CB1 receptor agonism. Its effects are thought to be mediated through:
-
TRP Channels: CBDV activates and desensitizes TRPV1, TRPV2, and TRPA1 channels, which may underlie its anticonvulsant and anti-inflammatory effects.[19]
-
Endocannabinoid Synthesis: CBDV may inhibit the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[18][19]
-
G-Protein Coupled Receptors: It acts as an inverse agonist of GPR6 and an antagonist of GPR55.[18]
Therapeutic Potential:
CBDV is being actively investigated for several conditions, including:
-
Epilepsy: CBDV has demonstrated significant anticonvulsant effects in a range of preclinical models of seizures.[19][20]
-
Autism Spectrum Disorder (ASD): Research suggests that CBDV may ameliorate some of the behavioral and cognitive symptoms associated with ASD.[17]
-
Inflammatory Bowel Disease: CBDV has been shown to reduce intestinal inflammation in animal models.[20]
-
Nausea: It has also shown potential in reducing nausea.[17]
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and functional activities of the discussed phytocannabinoids.
Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)
| Compound | CB1 Receptor | CB2 Receptor |
| CBG | Moderate Affinity (Partial Agonist)[3] | Moderate Affinity (Partial Agonist)[3] |
| CBC | Low Affinity (713 nM)[10] | Low Affinity (256 nM)[10] |
| THCV | Antagonist (Low Doses) / Agonist (High Doses) | Partial Agonist |
| CBDV | Weak Affinity | Weak Affinity |
Table 2: Activity at Other Key Molecular Targets
| Compound | Target | Activity |
| CBG | α2-Adrenoceptor | Agonist (EC50 = 0.2 nM)[3] |
| 5-HT1A Receptor | Antagonist[3] | |
| CBC | TRPA1 | Agonist[7][10] |
| TRPV1 | Agonist[7][10] | |
| THCV | GPR55 | Agonist[12] |
| 5-HT1A Receptor | Agonist[12][14] | |
| CBDV | TRPV1 | Agonist/Desensitizer[19] |
| TRPA1 | Agonist/Desensitizer[19] | |
| GPR55 | Antagonist[18] |
Experimental Protocols
The characterization of the pharmacological profiles of these novel phytocannabinoids relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
General Protocol:
-
Prepare cell membranes expressing the receptor of interest (e.g., CB1 or CB2).
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]CP-55,940) of known affinity and varying concentrations of the unlabeled test compound (phytocannabinoid).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay):
-
Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of a compound at a G-protein coupled receptor.
-
General Protocol:
-
Use cell membranes expressing the receptor of interest.
-
Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.
-
Separate bound and free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS to determine the level of G-protein activation.
-
For antagonists, the assay is performed in the presence of a known agonist to measure the inhibition of its effect.
-
In Vivo Models
1. Animal Models of Seizures and Epilepsy:
-
Objective: To evaluate the anticonvulsant effects of phytocannabinoids.
-
Common Models:
-
Maximal Electroshock (MES) Test: Induces generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Test: A chemical convulsant that induces clonic seizures.
-
Kindling Models: Repeated sub-convulsive stimuli lead to a progressive increase in seizure susceptibility.
-
-
General Protocol:
-
Administer the test phytocannabinoid to the animal model (e.g., mouse or rat) at various doses.
-
Induce seizures using one of the above methods.
-
Observe and score the seizure severity and duration.
-
Compare the results to vehicle-treated control animals to determine the anticonvulsant efficacy.[21]
-
2. Models of Inflammatory Pain:
-
Objective: To assess the analgesic and anti-inflammatory properties of phytocannabinoids.
-
Common Models:
-
Carrageenan- or Lipopolysaccharide (LPS)-induced Paw Edema: Injection of an inflammatory agent into the paw causes localized inflammation and hyperalgesia.[8]
-
Formalin Test: Injection of formalin into the paw induces a biphasic pain response.
-
-
General Protocol:
-
Administer the test phytocannabinoid.
-
Induce inflammation and/or pain.
-
Measure the inflammatory response (e.g., paw volume) and pain behaviors (e.g., licking, flinching, withdrawal latency to a thermal or mechanical stimulus).
-
Compare to control groups to evaluate the therapeutic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the discussed phytocannabinoids and a general workflow for their pharmacological evaluation.
Caption: Signaling pathways of novel phytocannabinoids.
References
- 1. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabigerol - Wikipedia [en.wikipedia.org]
- 5. The Pharmacological Case for Cannabigerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabigerol (CBG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. eusphera.co.uk [eusphera.co.uk]
- 8. Pharmacological Evaluation of the Natural Constituent of Cannabis Sativa, Cannabichromene and its Modulation by Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Cannabichromene - Wikipedia [en.wikipedia.org]
- 11. baymedica.com [baymedica.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 14. recovered.org [recovered.org]
- 15. mdpi.com [mdpi.com]
- 16. Tetrahydrocannabivarin (THCV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 17. neurogan.com [neurogan.com]
- 18. baymedica.com [baymedica.com]
- 19. Cannabidivarin | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 21. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Characterization of Novel Cannabinoids at CB1 and CB2 Receptors: A Hypothetical Analysis of 10-O-Ethylcannabitriol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific experimental data on the in vitro activity of 10-O-Ethylcannabitriol at cannabinoid receptors has been published. This technical guide, therefore, outlines the standard methodologies and best practices for characterizing a novel cannabinoid compound, using this compound as a hypothetical subject. The data presented in the tables are placeholders to illustrate the format of results.
Introduction
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, plays a crucial role in a multitude of physiological processes.[1][2][3] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system and is a target for therapeutic agents targeting inflammatory and neuropathic pain without psychotropic side effects.[1][2][4] The discovery and characterization of novel cannabinoid ligands are paramount for advancing our understanding of the endocannabinoid system and for the development of new therapeutics.
This guide provides a comprehensive overview of the essential in vitro assays required to determine the pharmacological profile of a novel cannabinoid, hypothetically "this compound," at human CB1 and CB2 receptors. The described protocols for radioligand binding, cAMP functional assays, and β-arrestin recruitment assays are foundational for establishing a new compound's affinity, potency, and efficacy.
Data Presentation: Pharmacological Profile of this compound
The following tables are templates illustrating how the quantitative data for a novel compound like this compound would be summarized.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound
| Compound | CB1 (Ki, nM) | CB2 (Ki, nM) | Radioligand | Cell Line | Reference |
| This compound | Data | Data | [³H]CP55,940 | CHO-hCB1/hCB2 | Hypothetical |
| Δ⁹-THC (Control) | 2.1 - 4.7x10⁻⁷ M | Data | [³H]CP55,940 | CHO/HEK | [5][6] |
| CP55,940 (Control) | 0.5 - 5.0 | 0.69 - 2.8 | [³H]CP55,940 | Brain/Spleen | [1] |
Table 2: Functional Activity (cAMP Inhibition) of this compound
| Compound | CB1 (EC₅₀, nM) | CB1 (Eₘₐₓ, %) | CB2 (EC₅₀, nM) | CB2 (Eₘₐₓ, %) | Cell Line | Reference |
| This compound | Data | Data | Data | Data | CHO-hCB1/hCB2 | Hypothetical |
| CP55,940 (Control) | Data | 100 | Data | 100 | CHO-hCB1/hCB2 | [7] |
Table 3: β-Arrestin 2 Recruitment Activity of this compound
| Compound | CB1 (EC₅₀, nM) | CB1 (Eₘₐₓ, %) | CB2 (EC₅₀, nM) | CB2 (Eₘₐₓ, %) | Assay | Reference |
| This compound | Data | Data | Data | Data | PathHunter® | Hypothetical |
| CP55,940 (Control) | Data | 100 | Data | 100 | PathHunter® | [7] |
Experimental Protocols
Radioligand Binding Assays
This protocol determines the binding affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP55,940.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells stably expressing human CB1 or CB2 receptors are cultured under standard conditions.[8]
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Competition Binding Experiment:
-
Membranes (10 µg protein/sample) are incubated with a fixed concentration of a radioligand (e.g., 0.3 nM [³H]CP-55,940) and varying concentrations of the test compound (this compound).[8]
-
Incubation is carried out for 60-90 minutes at 30°C.[8]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 1 µM WIN-55,212-2).[8]
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is quantified using liquid scintillation counting.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (binding affinity) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of Gαi/o-coupled receptors like CB1 and CB2. Agonists inhibit forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture:
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[9][10]
-
Cells are then treated with varying concentrations of the test compound (this compound) for 15 minutes.[8]
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin (e.g., 0.5 µM) for an additional 15 minutes.[8]
-
-
Data Analysis:
-
The intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout (e.g., HTRF).[8][11]
-
Dose-response curves are generated, and EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like CP55,940) values are calculated using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and G protein-independent signaling. The PathHunter® β-arrestin assay is a common platform.[12][13][14]
Methodology:
-
Assay Principle:
-
The assay utilizes enzyme fragment complementation.[14] A small fragment of β-galactosidase is fused to β-arrestin, and a larger fragment is fused to the C-terminus of the CB1 or CB2 receptor.
-
Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13][15]
-
-
Experimental Procedure:
-
Cells co-expressing the tagged receptor and β-arrestin are plated in 384-well plates.[13]
-
Varying concentrations of the test compound (this compound) are added to the wells.
-
The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
-
Data Analysis:
-
A chemiluminescent substrate is added, and the signal is read using a luminometer.
-
Dose-response curves are plotted, and EC₅₀ and Eₘₐₓ values are determined to quantify the potency and efficacy of the compound in recruiting β-arrestin.
-
Mandatory Visualizations
Caption: Workflow for in vitro characterization of a novel cannabinoid.
Caption: Canonical Gαi-cAMP signaling pathway for cannabinoid receptors.
Caption: Agonist-induced β-arrestin recruitment to cannabinoid receptors.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry, Crystal Structure, and In Vitro Receptor Binding of Δ10-THC Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-management.mq.edu.au [research-management.mq.edu.au]
- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marshall.edu [marshall.edu]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Cannabitriol (CBT) and its Analogs: A Literature Review for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a lesser-known phytocannabinoid first identified in 1966.[1] Structurally similar to other cannabinoids, it is considered a metabolite of tetrahydrocannabinol (THC) and is also found in trace amounts in the Cannabis sativa plant.[1] While research on CBT has been limited compared to major cannabinoids like THC and cannabidiol (CBD), emerging studies have highlighted its potential therapeutic properties, particularly in the context of cancer and hormonal regulation. This technical guide provides a comprehensive review of the current literature on CBT and its known analogs, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action.
Chemical Structures and Analogs of Cannabitriol
Cannabitriol is a C21 terpenophenolic compound with the chemical formula C₂₁H₃₀O₄.[2] Its structure is characterized by a dibenzo[b,d]pyran ring system. Several analogs of CBT have been identified, including:
-
Cannabidiorcol (CBD-C1): A notable analog that has demonstrated significant cytotoxic activity in research settings.[3]
-
Cannabiripsol (CBR): Another identified analog of CBT.[3]
-
Cannabitriol-C3 (CBT-C3): A propyl analog of CBT.[4]
-
10-O-Ethyl-cannabitriol: An ethylated derivative of CBT.[4]
The chemical structures of CBT and some of its analogs are presented below.
Figure 1: Chemical Structures of Cannabitriol and its Analogs
Diagram illustrating the chemical structures of Cannabitriol (CBT), Cannabidiorcol (CBD-C1), and Cannabiripsol (CBR).
Synthesis of Cannabitriol and its Analogs
The formation of cannabitriol in Cannabis sativa is thought to be a result of degradative processes rather than direct enzymatic synthesis.[2] CBT can be formed through the oxidation of THC. Additionally, it can be synthesized from cannabidiol (CBD) through an acid-catalyzed intramolecular cyclization.[2][5] This reaction leverages the chemical structure of CBD, which can be rearranged under acidic conditions to yield CBT.[2][5] The synthesis of various cannabinoid analogs, including those of CBD, often involves the modification of the terpene ring, the aryl ring, or the side chain to investigate structure-activity relationships.
Quantitative Biological Data
The available quantitative data on the biological activity of cannabitriol and its analogs is currently limited. However, some studies have provided valuable insights into their potential potency. The following table summarizes the available quantitative data.
| Compound | Assay | Result | Source |
| Cannabitriol (CBT) | Brine Shrimp Lethality Assay | LC50: 0.650 ± 0.004 µg/mL | [6] |
| Cannabidiorcol (CBD-C1) | Brine Shrimp Lethality Assay | LC50: 0.348 ± 0.002 µg/mL | [3][6] |
LC50 represents the concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
Detailed experimental protocols for the study of cannabitriol are not extensively reported in the literature. However, established methodologies for the isolation, characterization, and biological evaluation of other cannabinoids can be adapted for CBT and its analogs.
Isolation and Purification of Cannabinoids
A general procedure for the isolation and purification of cannabinoids from Cannabis extract involves several key steps:
-
Extraction: Supercritical CO2 extraction or solvent extraction (e.g., with ethanol or hydrocarbons) is commonly used to obtain a crude extract from the plant material.[7][8][9]
-
Winterization: The crude extract is dissolved in a solvent like ethanol and chilled to precipitate waxes and other lipids, which are then removed by filtration.[7]
-
Decarboxylation: If the target compounds are in their acidic form, a heating step is applied to remove the carboxyl group.[7]
-
Chromatography: Column chromatography, including flash chromatography and high-performance liquid chromatography (HPLC), is employed for the separation and purification of individual cannabinoids.[9] Normal-phase (using silica gel) or reverse-phase (using C18) chromatography are common techniques.[9]
-
Crystallization: The purified cannabinoid can be further refined by crystallization to achieve high purity.[7]
Below is a workflow diagram for a typical cannabinoid isolation and purification process.
A generalized workflow for the isolation of cannabitriol.
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity. While a specific, detailed protocol for CBT is not available, a general procedure is as follows:
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: The cannabinoid is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.
-
Exposure: A specific number of brine shrimp nauplii (e.g., 10-15) are added to each well of a multi-well plate containing the test solutions.
-
Incubation: The plates are incubated for 24 hours under illumination.
-
Counting and Analysis: The number of dead and surviving nauplii is counted, and the LC50 value is calculated using statistical methods.
Aromatase Inhibition Assay
The anti-estrogenic activity of CBT is reported to be, in part, due to its ability to inhibit aromatase. A common method to assess aromatase inhibition is a radiometric assay using human placental microsomes.
-
Preparation of Microsomes: Microsomes are prepared from human placental tissue, which is a rich source of aromatase.
-
Assay Reaction: The assay mixture contains the placental microsomes, a radiolabeled substrate (e.g., [1β-³H]-androstenedione), a cofactor (NADPH), and the test compound (CBT) at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 15-30 minutes).
-
Extraction and Measurement: The reaction is stopped, and the product, which includes tritiated water (³H₂O) due to the aromatization reaction, is separated from the substrate. The radioactivity of the aqueous phase is then measured using a scintillation counter.
-
Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Estrogen Receptor Binding Assay
To determine if a compound interacts directly with the estrogen receptor (ER), a competitive binding assay can be performed.
-
Preparation of ER: Recombinant human estrogen receptor alpha (ERα) or beta (ERβ) is used.
-
Competitive Binding: The ER is incubated with a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of the test compound (CBT).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand (e.g., using a filter-binding assay).
-
Measurement of Radioactivity: The radioactivity of the bound fraction is measured.
-
Data Analysis: The ability of the test compound to displace the radiolabeled estrogen is determined, and the binding affinity (Ki) or IC50 value is calculated.
Signaling Pathways
The precise signaling pathways modulated by cannabitriol and its analogs are not yet fully elucidated. However, based on its reported anti-estrogenic and aromatase inhibitory activities, and by drawing parallels with the well-studied cannabinoid, CBD, in the context of breast cancer, we can infer potential mechanisms of action.
Inhibition of Estrogen Signaling
CBT has been identified as an anti-estrogen.[1] This suggests that it may interfere with the estrogen signaling pathway. In estrogen receptor-positive (ER+) breast cancer, estradiol (E2) binds to the estrogen receptor (ERα), leading to its dimerization, translocation to the nucleus, and the transcription of genes that promote cell proliferation. CBT could potentially interfere with this pathway by:
-
Directly antagonizing the estrogen receptor: Although this has not been definitively shown for CBT, it is a common mechanism for anti-estrogenic compounds.
-
Inhibiting aromatase: By inhibiting aromatase, CBT would reduce the synthesis of estrogens from androgens, thereby lowering the levels of ligand available to activate the estrogen receptor.
The diagram below illustrates the potential points of intervention for CBT in the estrogen signaling pathway.
Potential mechanisms of anti-estrogenic action of Cannabitriol.
Modulation of Cancer-Related Signaling Pathways (Inferred from CBD)
Given the limited specific data for CBT, the well-documented anti-cancer effects of CBD in breast cancer models can provide a valuable framework for potential mechanisms of action for CBT. CBD has been shown to inhibit key signaling pathways involved in cancer cell proliferation, migration, and survival. These include:
-
EGF/EGFR Pathway: CBD can inhibit the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling molecules, including ERK and AKT.[10][11]
-
ROS and ERK Pathways: CBD can modulate the levels of reactive oxygen species (ROS) and the activity of extracellular signal-regulated kinase (ERK), both of which can lead to the downregulation of Id-1, a key regulator of cancer metastasis.[12][13]
The following diagram illustrates the inhibitory effects of CBD on the EGF/EGFR signaling pathway, which may be a relevant area of investigation for CBT.
Inhibitory effects of CBD on the EGF/EGFR pathway.
Conclusion and Future Directions
Cannabitriol and its analogs represent a promising yet understudied class of cannabinoids. The preliminary evidence of their cytotoxic and anti-estrogenic properties warrants further investigation into their therapeutic potential, particularly in the context of hormone-dependent cancers. Future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of the biological activities of CBT and its known and novel synthetic analogs is needed to identify their most promising therapeutic applications.
-
Elucidation of Mechanisms of Action: Detailed studies are required to uncover the specific molecular targets and signaling pathways modulated by CBT.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the chemical structure of CBT analogs and their biological activity will be crucial for the rational design of more potent and selective therapeutic agents.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of CBT and its analogs.
The continued exploration of these rare cannabinoids may lead to the development of novel and effective therapies for a range of diseases.
References
- 1. Cannabitriol - Wikipedia [en.wikipedia.org]
- 2. Cannabitriol | 11003-36-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 5. Buy Cannabitriol | 11003-36-4 [smolecule.com]
- 6. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 7. How to Isolate Cannabinoids: Techniques, Trends, and Purity Boost [sortingrobotics.com]
- 8. lutpub.lut.fi [lutpub.lut.fi]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Modulation of the tumor microenvironment and inhibition of EGF/EGFR pathway: Novel anti‐tumor mechanisms of Cannabidiol in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Minor Cannabinoids: A Technical Guide for Researchers
Introduction
The therapeutic landscape of cannabis has long been dominated by the study of its two most abundant constituents: Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, the cannabis plant is a complex chemical factory, producing over 100 other cannabinoids, often referred to as "minor" or "rare" due to their lower concentrations.[1][2] Emerging research is steadily unveiling the unique pharmacological properties of these minor cannabinoids, suggesting a vast, untapped potential for therapeutic applications. This technical guide provides an in-depth exploration of five key minor cannabinoids—Cannabigerol (CBG), Cannabinol (CBN), Cannabichromene (CBC), Tetrahydrocannabivarin (THCV), and Cannabidivarin (CBDV)—for researchers, scientists, and drug development professionals.
This document summarizes the current understanding of their mechanisms of action, potential therapeutic uses, and presents quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this promising field.
Cannabigerol (CBG): The "Mother" Cannabinoid
Often referred to as the "mother of all cannabinoids," cannabigerolic acid (CBGA) is the chemical precursor to other major cannabinoids like THC and CBD.[3][4] CBG itself is the non-acidic form of CBGA and has garnered significant interest for its non-psychotropic properties and broad therapeutic potential.[4]
Mechanism of Action & Therapeutic Applications
CBG exhibits a complex pharmacology, interacting with multiple molecular targets. It acts as a partial agonist at both CB1 and CB2 receptors and has been shown to interact with other receptor systems, including α2-adrenoceptors and serotonin 5-HT1A receptors.[5] Preclinical studies have suggested its potential in a variety of conditions.
CBG is being investigated for its potential therapeutic benefits in several areas:
-
Neuroprotection: Studies suggest CBG may have neuroprotective properties, making it a candidate for research in neurodegenerative disorders such as Huntington's disease, Parkinson's disease, and multiple sclerosis.[6]
-
Anti-inflammatory Effects: CBG has demonstrated anti-inflammatory properties, with potential applications in conditions like inflammatory bowel disease.[3]
-
Antibacterial Activity: Research has indicated that CBG possesses antibacterial properties.[3]
-
Appetite Stimulation: Preclinical studies in rats have shown that CBG can act as a well-tolerated appetite stimulant.[7]
-
Glaucoma: Some research suggests CBG may be effective in reducing intraocular pressure, a key factor in glaucoma.[3]
-
Anxiety and Stress: A 2024 clinical study indicated that hemp-derived CBG may help relieve anxiety and stress in healthy adults.[8]
Quantitative Data: Receptor Binding and Efficacy
| Target | Action | Ki (nM) | EC50 (nM) | Reference |
| CB1 Receptor | Partial Agonist | - | - | [5] |
| CB2 Receptor | Partial Agonist | - | - | [5] |
| α2-Adrenoceptor | Agonist | - | 0.2 | [5] |
| 5-HT1A Receptor | Antagonist | - | - | [5] |
Cannabinol (CBN): The "Sleepy" Cannabinoid
CBN is a mildly psychoactive cannabinoid that is not produced in significant quantities by the cannabis plant itself. Instead, it is primarily a degradation product of THC, forming as THC is exposed to oxygen and heat over time.[9][10] This has led to its reputation as the "sleepy" cannabinoid, often found in aged cannabis.
Mechanism of Action & Therapeutic Applications
CBN acts as a low-affinity partial agonist at both CB1 and CB2 receptors.[9][11] Its affinity for CB1 receptors is about 10 times lower than that of THC.[9]
The potential therapeutic applications of CBN are an active area of research:
-
Sedative Effects: While its reputation as a sedative is widespread, scientific evidence is still emerging. Some studies suggest it may have sedative properties, potentially aiding in sleep.[3][12]
-
Pain Relief: Preclinical studies suggest CBN may have analgesic properties and could be beneficial for chronic pain conditions.[8][10]
-
Anti-inflammatory Properties: Research indicates that CBN possesses anti-inflammatory effects.[10]
-
Neuroprotection: Some preclinical evidence suggests that CBN may have neuroprotective effects.[10]
-
Appetite Stimulation: In some preclinical models, CBN has been shown to stimulate appetite.[10]
-
Antibacterial Effects: CBN has demonstrated antibacterial properties in preclinical studies.[8]
Quantitative Data: Receptor Binding Affinity
| Target | Action | Ki (nM) | Reference |
| CB1 Receptor | Partial Agonist | 211.2 | [9][11] |
| CB2 Receptor | Partial Agonist | 126.4 | [9][11] |
Cannabichromene (CBC): The "Synergistic" Cannabinoid
CBC is a non-intoxicating cannabinoid that is considered one of the "big six" cannabinoids prominent in medical research.[13] It shares the same molecular formula as THC and CBD but has a different chemical structure, leading to distinct pharmacological effects.[14]
Mechanism of Action & Therapeutic Applications
CBC's mechanism of action is unique among cannabinoids. It binds poorly to CB1 and CB2 receptors but interacts with other key receptors involved in pain and inflammation, such as TRPV1 and TRPA1.[8][14][15] It is also thought to enhance the effects of other cannabinoids through the "entourage effect."[14]
Research into CBC's therapeutic potential has identified several promising areas:
-
Anti-inflammatory Properties: CBC has demonstrated significant anti-inflammatory properties in preclinical models, suggesting potential for conditions like arthritis and inflammatory bowel disease.[16][17]
-
Pain Relief: By interacting with TRP channels, CBC may play a role in pain management.[8][16]
-
Neuroprotection: Animal studies suggest that CBC supports brain health by promoting the viability of neural stem cells, which are crucial for brain repair.[8][13]
-
Antidepressant Effects: Some preclinical evidence suggests that CBC may have antidepressant properties.[3][17]
-
Acne: Due to its anti-inflammatory effects, CBC is being explored for its potential to improve skin health and treat conditions like acne.[3][18]
Quantitative Data: Receptor Binding Affinity
| Target | Action | Ki (nM) | Reference |
| CB1 Receptor | Weak Agonist | 713 | [15] |
| CB2 Receptor | Moderate Agonist | 256 | [15] |
| TRPV1 | Agonist | - | [8][15] |
| TRPA1 | Agonist | - | [8][15] |
Tetrahydrocannabivarin (THCV): The "Diet" Cannabinoid
THCV is a homologue of THC, differing by a propyl (3-carbon) side chain instead of the pentyl (5-carbon) chain found in THC.[19][20] This structural difference results in a distinct pharmacological profile, most notably its potential effects on appetite and metabolism.
Mechanism of Action & Therapeutic Applications
THCV's pharmacology is complex and appears to be dose-dependent. At low doses, it acts as a CB1 receptor antagonist, while at higher doses, it can act as a CB1 agonist.[20][21] It is also a partial agonist of the CB2 receptor.[19][21]
The unique properties of THCV have led to research in several therapeutic areas:
-
Appetite Suppression and Weight Management: Unlike THC, which is known to increase appetite, THCV has been shown to suppress appetite, making it a promising candidate for weight management and obesity treatment.[3][21][22]
-
Glycemic Control: THCV has shown potential in improving glycemic control and insulin sensitivity, suggesting a role in the management of type 2 diabetes.[20][21]
-
Neuroprotection: Some studies indicate that THCV has neuroprotective properties.[6]
-
Anticonvulsant Activity: THCV is one of the cannabinoids that has been identified as having potential anticonvulsant effects.[19]
Quantitative Data: Receptor Activity
| Target | Action | Notes | Reference |
| CB1 Receptor | Antagonist (low dose) / Agonist (high dose) | Dose-dependent effects | [20][21] |
| CB2 Receptor | Partial Agonist | [19][21] | |
| GPR55 | Agonist | [19][20] | |
| 5-HT1A Receptor | Agonist | [19][20] |
Cannabidivarin (CBDV): The "Anti-Seizure" Cannabinoid
CBDV is a non-psychoactive homologue of CBD, with a similar molecular structure but a shorter side chain.[23][24] Its primary area of research has been focused on its potential anticonvulsant properties.
Mechanism of Action & Therapeutic Applications
Similar to CBD, CBDV has a low affinity for CB1 and CB2 receptors.[25] Its therapeutic effects are thought to be mediated through its interaction with transient receptor potential (TRP) channels, particularly TRPV1, which it activates and then desensitizes.[24][26]
The main therapeutic application being investigated for CBDV is:
-
Epilepsy and Seizure Disorders: Preclinical studies have demonstrated that CBDV has anticonvulsant effects in various animal models of seizures.[3][24][27] It is being explored as a potential treatment for conditions like Rett syndrome and for seizures associated with autism spectrum disorder.[23][27]
-
Inflammation: Early research suggests that CBDV may have anti-inflammatory properties.[27]
-
Nausea: Some preclinical evidence indicates that CBDV may help in reducing nausea.[23]
Quantitative Data: Receptor Activity
| Target | Action | Notes | Reference |
| TRPV1 | Agonist/Desensitizer | Dose-dependent activation and desensitization | [24][26] |
| TRPA1 | Agonist | [24] | |
| TRPV2 | Agonist | [24] |
Experimental Protocols
In Vitro Cannabinoid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test cannabinoid for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test cannabinoid.
-
Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test cannabinoid in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kd), and either the test cannabinoid, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test cannabinoid and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
Objective: To assess the anti-inflammatory potential of a test cannabinoid by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test cannabinoid.
-
Griess Reagent System for NO measurement.
-
Cell viability assay kit (e.g., MTT or XTT).
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test cannabinoid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a vehicle control (no LPS, no cannabinoid) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, which is then measured spectrophotometrically at ~540 nm.
-
In a parallel plate, perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the test cannabinoid.
-
Calculate the percentage inhibition of NO production for each concentration of the test cannabinoid compared to the LPS-only control.
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To evaluate the analgesic efficacy of a test cannabinoid in a rodent model of neuropathic pain.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Surgical Procedure (CCI):
-
Anesthetize the animal.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to its trifurcation. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the incision with sutures.
-
A sham surgery group should be included where the nerve is exposed but not ligated.
-
-
Behavioral Testing (Post-surgery):
-
Allow the animals to recover for 7-14 days, during which they will develop signs of neuropathic pain (mechanical allodynia and thermal hyperalgesia).
-
Mechanical Allodynia: Assess the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a noxious heat stimulus using a plantar test apparatus.
-
-
Drug Administration and Testing:
-
Once a stable baseline of pain behavior is established, administer the test cannabinoid (e.g., via intraperitoneal injection, oral gavage) or vehicle.
-
Perform behavioral testing at various time points after drug administration (e.g., 30, 60, 120 minutes) to assess the analgesic effect of the compound.
-
A dose-response curve should be generated to determine the ED50 of the test cannabinoid.
-
Visualizations: Signaling Pathways and Workflows
Caption: Simplified G-protein coupled signaling pathway for CB1/CB2 receptor activation by cannabinoids.
Caption: Workflow for determining cannabinoid receptor binding affinity using a radioligand displacement assay.
Caption: Logical relationship between minor cannabinoids, their mechanisms, observed effects, and potential therapeutic applications.
Conclusion
The minor cannabinoids represent a significant and exciting frontier in cannabinoid science and therapeutics. While research is still in its early stages compared to THC and CBD, the evidence gathered to date strongly suggests that CBG, CBN, CBC, THCV, and CBDV possess unique pharmacological profiles and therapeutic potential across a range of conditions, including chronic pain, inflammation, neurodegenerative diseases, epilepsy, and metabolic disorders. The multi-target nature of these compounds offers the potential for synergistic effects and novel therapeutic strategies.
This guide provides a foundational understanding of these promising molecules, supported by quantitative data and detailed experimental protocols to aid in future research. Continued investigation into the mechanisms of action, safety, and efficacy of minor cannabinoids is crucial to unlock their full therapeutic potential and to develop novel, evidence-based cannabinoid medicines. The "entourage effect," the synergistic interaction between various cannabinoids and other cannabis compounds like terpenes, also warrants further exploration to understand how these minor cannabinoids contribute to the overall therapeutic effects of the cannabis plant. As our knowledge expands, so too will the opportunities to harness the therapeutic power of these remarkable compounds for the benefit of patients.
References
- 1. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnnp.bmj.com [jnnp.bmj.com]
- 3. Cannabinoids as pharmacotherapies for neuropathic pain: From the bench to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment [ouci.dntb.gov.ua]
- 5. Targeting the Endocannabinoid System for Prevention or Treatment of Chemotherapy-Induced Neuropathic Pain: Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcansupport.co.uk [medcansupport.co.uk]
- 7. Phytocannabinoids CBD, CBG, and their Derivatives CBD-HQ and CBG-A Induced In Vitro Cytotoxicity in 2D and 3D Colon Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral efficacy of Δ(9)-tetrahydrocannabinol and cannabidiol in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical safety and efficacy of cannabidivarin for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 16. cannakeys.com [cannakeys.com]
- 17. mdpi.com [mdpi.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. goldsteinwellness.com [goldsteinwellness.com]
- 21. researchgate.net [researchgate.net]
- 22. A Methodical Approach to Interpreting the Red Blood Cell Parameters of the Complete Blood Count | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 23. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biotechnological Approaches on Two High CBD and CBG Cannabis sativa L. (Cannabaceae) Varieties: In Vitro Regeneration and Phytochemical Consistency Evaluation of Micropropagated Plants Using Quantitative 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cannabidiol displays antiepileptiform and antiseizure properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro and Clinical Evaluation of Cannabigerol (CBG) Produced via Yeast Biosynthesis: A Cannabinoid with a Broad Range of Anti-Inflammatory and Skin Health-Boosting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cannabissciencetech.com [cannabissciencetech.com]
Unveiling the Enigmatic Mechanism of Action of 10-O-Ethylcannabitriol: A Proposed Research Framework
For Immediate Release
Shanghai, China – November 18, 2025 – As the landscape of cannabinoid research continues to expand, the scientific community is increasingly turning its attention to the lesser-known constituents of Cannabis sativa L. Among these is 10-O-Ethylcannabitriol, a natural product identified in cannabis pollen.[1][2] To date, its pharmacological profile and mechanism of action remain uncharacterized, presenting a significant knowledge gap and a compelling opportunity for novel therapeutic discovery. This technical guide puts forth a series of hypotheses regarding the potential mechanisms of action of this compound and provides a comprehensive framework of experimental protocols to rigorously test these propositions. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of cannabinoid science.
Hypothesized Mechanisms of Action
Given its structural similarity to other phytocannabinoids, it is plausible that this compound interacts with the canonical cannabinoid receptors, CB1 and CB2. However, the possibility of activity at other targets cannot be excluded. The primary hypotheses are as follows:
Hypothesis 1: this compound is a modulator of the cannabinoid CB1 and/or CB2 receptors. As a cannabinoid derivative, the most direct hypothesis is that this compound binds to and modulates the activity of CB1 and/or CB2 receptors. It could act as an agonist, antagonist, or allosteric modulator.
Hypothesis 2: this compound interacts with non-CB1/CB2 G-protein coupled receptors (GPCRs). A growing body of evidence demonstrates that cannabinoids can exert effects through other GPCRs, such as GPR55 or GPR18.
Hypothesis 3: this compound modulates the activity of ion channels. Certain cannabinoids are known to interact with various ion channels, including those of the Transient Receptor Potential (TRP) family.
Hypothesis 4: this compound influences enzymatic activity. Based on the known activity of the related compound cannabitriol (CBT) as an antiestrogen and aromatase inhibitor, this compound may also target key enzymes.[3][4]
Proposed Experimental Investigation
To systematically investigate these hypotheses, a tiered approach is proposed, beginning with receptor binding and progressing to functional and downstream signaling assays.
Tier 1: Receptor Binding Affinity
The initial step is to determine the binding affinity of this compound for the human cannabinoid CB1 and CB2 receptors. A competitive radioligand binding assay is the gold standard for this purpose.
Table 1: Hypothetical Receptor Binding Affinity of this compound
| Receptor | Radioligand | Hypothetical Ki (nM) for this compound |
| Human CB1 | [3H]CP-55,940 | 50 |
| Human CB2 | [3H]CP-55,940 | 15 |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Assay Buffer: The binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Competition Assay: A fixed concentration of the radioligand [³H]CP-55,940 (a high-affinity cannabinoid agonist) is incubated with increasing concentrations of this compound and the receptor membranes.
-
Incubation: The reaction is incubated at 30°C for 90 minutes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Tier 2: Functional Activity at Cannabinoid Receptors
Following the determination of binding affinity, the functional consequence of this binding must be elucidated. A cAMP accumulation assay is a common method to assess the agonist or antagonist activity of a compound at Gi/o-coupled receptors like CB1 and CB2.
Table 2: Hypothetical Functional Activity of this compound
| Assay | Receptor | Hypothetical EC₅₀ / IC₅₀ (nM) | Hypothetical Eₘₐₓ (%) |
| cAMP Accumulation (Agonist Mode) | Human CB1 | >1000 | <10 |
| cAMP Accumulation (Antagonist Mode) | Human CB1 | 150 | N/A |
| cAMP Accumulation (Agonist Mode) | Human CB2 | 80 | 60 |
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: CHO-K1 cells stably expressing human CB1 or CB2 receptors are cultured to 80-90% confluency.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Medium: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor such as IBMX.
-
Compound Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of this compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before stimulation with a known CB1/CB2 agonist (e.g., CP-55,940) at its EC₈₀ concentration.
-
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing HTRF or AlphaScreen technology.
-
Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Tier 3: Downstream Signaling Pathways
To further characterize the functional effects of this compound, its impact on downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, should be investigated.
Experimental Protocol: Western Blotting for MAPK Phosphorylation
-
Cell Culture and Treatment: Cells expressing the target receptor (e.g., CB2) are serum-starved and then treated with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38 MAPK. The membrane is subsequently stripped and re-probed with antibodies for the total forms of these proteins to serve as loading controls.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.
Future Directions
Should the initial tiers of investigation reveal significant activity, further studies would be warranted, including:
-
Broader Receptor Screening: Profiling this compound against a panel of other GPCRs, ion channels, and enzymes.
-
In Vivo Studies: Evaluating the physiological effects of this compound in animal models to assess its therapeutic potential and pharmacokinetic/pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity.
The elucidation of the mechanism of action of this compound holds the potential to uncover novel pharmacology and contribute to the development of new therapeutics. The experimental framework outlined in this guide provides a clear and comprehensive path for the scientific community to unravel the mysteries of this intriguing cannabinoid.
References
Methodological & Application
Synthesis of 10-O-Ethylcannabitriol and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 10-O-Ethylcannabitriol, a naturally occurring cannabinoid ether, and its derivatives. This compound is formed through the oxidative degradation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) in the presence of ethanol. While this process occurs naturally over extended periods, this guide outlines a proposed laboratory-scale synthesis with accelerated reaction conditions. Additionally, a general protocol for the synthesis of other 10-O-alkylated cannabitriol derivatives is presented, based on established ether synthesis methodologies adapted for the cannabinoid scaffold. The provided protocols are intended to serve as a foundational guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known as cannabitriol monoethyl ether, is a trace cannabinoid found in aged cannabis preparations, particularly those stored in ethanol-containing solutions. It is considered a solvent-adduct derivative of cannabitriol (CBT), which itself is an oxidation product of Δ⁹-THC. Research has shown the existence of both trans and cis isomers of this compound. The interest in this and other minor cannabinoids is growing due to their potential for unique pharmacological activities. This document details proposed methods for the controlled synthesis of this compound and provides a framework for the generation of novel derivatives for further investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data for trans- and cis-10-O-Ethylcannabitriol. It is important to note that specific reaction yields for a standardized synthesis protocol are not yet established and will require experimental optimization.
| Compound | Receptor | Binding Affinity (Kᵢ) |
| trans-10-O-Ethylcannabitriol | CB1 | 2.25 µM |
| CB2 | 1.97 µM | |
| cis-10-O-Ethylcannabitriol | CB1 | 6.30 µM |
| CB2 | 3.13 µM |
Data obtained from a study on the chemical characterization of oxidative degradation products of Δ⁹-THC.
Experimental Protocols
Protocol 1: Synthesis of this compound via Accelerated Oxidation of Δ⁹-THC
This protocol is a proposed method to accelerate the natural degradation process of Δ⁹-THC to form this compound. Optimization of temperature, pH, and reaction time may be required to improve yields.
Materials:
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
-
Absolute Ethanol (200 proof, anhydrous)
-
Phosphate buffer solution (pH 4-6)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve a known amount of Δ⁹-THC in a mixture of absolute ethanol and a slightly acidic phosphate buffer (e.g., pH 5). The recommended starting concentration is 1-5 mg/mL. The reaction vessel should be a sealed, light-protected container to prevent photochemical side reactions.
-
Accelerated Degradation: Heat the solution at a controlled temperature (e.g., 40-60°C) for an extended period (24-72 hours or longer). The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of Δ⁹-THC and the formation of new products. Factors such as exposure to air (oxygen) can influence the rate of oxidation.
-
Work-up: After the desired level of conversion is achieved, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the organic components with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is recommended. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute the desired this compound isomers. The separation of trans and cis isomers may require careful chromatographic optimization.
Protocol 2: General Synthesis of 10-O-Alkylcannabitriol Derivatives via Williamson Ether Synthesis
This protocol outlines a general approach for the O-alkylation of the tertiary alcohol group in cannabitriol (CBT). The synthesis of CBT as a starting material is a prerequisite. The Williamson ether synthesis is challenging for tertiary alcohols due to competing elimination reactions. Therefore, careful selection of reagents and reaction conditions is crucial.
Materials:
-
Cannabitriol (CBT)
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., Sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous work-up reagents
-
Chromatography supplies
Procedure:
-
Formation of the Alkoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cannabitriol in an anhydrous aprotic solvent like THF or DMF. Cool the solution in an ice bath (0°C).
-
Deprotonation: Slowly add a strong base, such as sodium hydride (NaH), to the solution. The mixture will be stirred at 0°C for approximately 30-60 minutes to allow for the formation of the alkoxide.
-
Alkylation: Add the desired primary alkyl halide dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Monitoring the reaction by TLC or HPLC is recommended.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0°C. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product using column chromatography to isolate the desired 10-O-alkylcannabitriol derivative.
Visualizations
The following diagrams illustrate the proposed synthesis pathway and a general overview of cannabinoid receptor signaling.
Caption: Proposed synthesis pathways for this compound and its derivatives.
Caption: Generalized cannabinoid receptor signaling pathway.
Application Note: Quantitative Analysis of 10-O-Ethylcannabitriol using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantitative analysis of 10-O-Ethylcannabitriol in various sample matrices, tailored for researchers, scientists, and drug development professionals. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. Due to the limited availability of a specific validated method for this compound, this document provides a comprehensive framework adapted from established and validated methods for other minor cannabinoids, particularly cannabitriol (CBT). All presented quantitative data are illustrative and should be validated experimentally.
Introduction
This compound is a minor cannabinoid found in Cannabis sativa L.[1] As research into the therapeutic potential of a wider range of cannabinoids expands, robust and reliable analytical methods for the quantification of these less abundant compounds are crucial for drug development, quality control, and pharmacological studies. This document provides a detailed starting point for developing and validating a quantitative analytical method for this compound.
Chemical Structure of this compound:
-
Chemical Name: (9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol[1]
-
Molecular Formula: C23H34O4
-
Molecular Weight: 374.52 g/mol [1]
Analytical Methods
The recommended analytical approaches for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[2][3][4]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound in less complex matrices such as cannabis plant material, extracts, and formulated products.
A. Experimental Protocol: HPLC-UV
-
Sample Preparation (General Protocol for Cannabis Plant Material):
-
Homogenize a representative sample of the cannabis material.
-
Accurately weigh approximately 200-400 mg of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., methanol, ethanol, or a mixture of acetonitrile and water (1:1 v/v)).[5]
-
Vortex the tube for 30 seconds and then place it on a mechanical shaker for 30 minutes at 250 rpm.
-
Centrifuge the sample at 4000 rpm for 5 minutes to pellet the plant material.
-
Carefully collect the supernatant. For higher recovery, a second extraction of the pellet can be performed.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
-
Chromatographic Conditions (Adapted from general cannabinoid methods): [6][7][8]
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-3 min: 70% B
-
3-7 min: Increase to 85% B
-
7-8 min: Increase to 95% B
-
8-10 min: Return to 70% B and re-equilibrate.
-
-
Flow Rate: 1.0 - 1.6 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 5-20 µL.
-
B. Quantitative Data (Illustrative)
The following table summarizes the typical validation parameters for a cannabinoid HPLC-UV method. These values should be experimentally determined for this compound.
| Parameter | Expected Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Recovery (%) | 90 - 110% |
| Precision (%RSD) | < 5% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (blood, plasma, urine) and for trace-level detection.[2][9][10]
A. Experimental Protocol: LC-MS/MS
-
Sample Preparation (General Protocol for Biological Fluids - e.g., Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a structurally similar cannabinoid).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions (Adapted from general cannabinoid methods): [2][11]
-
Instrument: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[2]
-
Gradient Elution:
-
0-1 min: 60% B
-
1-7 min: Increase to 90% B
-
7-9 min: Hold at 90% B
-
9-10 min: Return to 60% B and re-equilibrate.
-
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Injection Volume: 20 µL.[2]
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 375.2 m/z ([M+H]⁺).
-
Product Ions (Q3) - Postulated: Based on the structure, potential fragmentations could involve the loss of the ethoxy group, water, and cleavage of the alkyl side chain.
-
Quantitative Transition: 375.2 -> 329.2 (Loss of C2H5OH)
-
Qualitative Transition: 375.2 -> 297.2 (Further fragmentation)
-
-
-
Collision Energy (CE) and other MS parameters: These will need to be optimized for this compound by infusing a standard solution.
-
B. Quantitative Data (Illustrative)
The following table summarizes the typical validation parameters for a cannabinoid LC-MS/MS method. These values should be experimentally determined for this compound.
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL[2] |
| Recovery (%) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect (%) | 80 - 120% |
Visualizations
References
- 1. This compound | CAS:1259515-25-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. conflabs.com [conflabs.com]
- 9. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Detection of 10-O-Ethylcannabitriol in Biological Matrices using LC-MS/MS
Disclaimer: As of the latest search, a specific, validated LC-MS/MS method for the quantitative determination of 10-O-Ethylcannabitriol in biological matrices has not been detailed in the public domain. The following application notes and protocols are a comprehensive guide for the development and validation of such a method, based on established principles for the analysis of other cannabinoids.
Introduction
This compound is a lesser-known cannabinoid, and its detection in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the quantification of cannabinoids in complex biological samples like blood and urine. This document outlines a systematic approach to developing a robust LC-MS/MS method for this compound.
Hypothetical Analyte Information
To develop an LC-MS/MS method, understanding the analyte's structure is paramount. Assuming the structure of Cannabitriol (C21H30O4, MW: 362.46 g/mol ), this compound would have an ethyl group attached at the 10-position. This leads to a molecular formula of C23H34O4 and a monoisotopic mass of approximately 390.24 g/mol . The protonated molecule ([M+H]+) would therefore have an m/z of approximately 391.25. This will serve as the basis for precursor ion selection in MS/MS method development.
Experimental Protocols
Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[1][2][3]
3.1.1. Protein Precipitation (for Plasma/Serum)
This is a rapid method for removing proteins from plasma or serum samples.
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]
3.1.2. Liquid-Liquid Extraction (LLE) (for Urine and Plasma)
LLE is a classic technique that provides a cleaner extract than protein precipitation.[3]
-
To 500 µL of urine or plasma, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., pH 4 for acidic cannabinoids).
-
Add 2 mL of an immiscible organic solvent (e.g., hexane:ethyl acetate 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.3. Solid-Phase Extraction (SPE) (for Urine and Plasma)
SPE can provide the cleanest extracts and allows for significant concentration of the analyte.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the pre-treated sample (e.g., urine with internal standard and buffer).
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Method Development
3.2.1. Liquid Chromatography (LC) Parameters
The following parameters should be optimized for the chromatographic separation of this compound.
| Parameter | Recommended Starting Conditions |
| Column | C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might run from 5% to 95% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
3.2.2. Mass Spectrometry (MS) Parameters
The MS parameters need to be optimized for the specific analyte and instrument.
| Parameter | Recommended Approach |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Precursor Ion | Infuse a standard solution of this compound to determine the m/z of the protonated molecule ([M+H]+), expected to be ~391.25. |
| Product Ions | Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions. The fragmentation pattern will likely involve losses of the ethyl group, hydroxyl groups, and parts of the alkyl side chain. |
| Collision Energy (CE) | Optimize the CE for each product ion to maximize its signal intensity. |
| Ion Source Parameters | Optimize gas flows (nebulizer, heater, curtain), ion spray voltage, and temperature for maximum signal intensity and stability. |
Quantitative Data Summary (Hypothetical)
Once the method is developed, validation should be performed according to established guidelines. The following table presents a hypothetical summary of expected validation parameters.
| Parameter | Blood | Urine |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 250 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[5] | 0.5 ng/mL[6] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | 85 - 115% | 85 - 115% |
| Recovery | > 80% | > 80% |
| Matrix Effect | < 15% | < 15% |
Visualizations
Experimental Workflow
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. agilent.com [agilent.com]
- 5. Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Reverse-Phase HPLC-UV Method for the Quantification of 10-O-Ethylcannabitriol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 10-O-Ethylcannabitriol, a novel cannabitriol derivative. The described method is based on established analytical principles for cannabinoid analysis and is intended to serve as a comprehensive protocol for method development and validation.[1][2] The protocol outlines chromatographic conditions, sample preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] All validation data presented herein is illustrative to demonstrate the method's expected performance characteristics.
1. Introduction
The expanding landscape of cannabinoid research necessitates the development of robust and reliable analytical methods for novel derivatives. This compound is a synthetic derivative of cannabitriol (CBT), and its characterization requires a precise and accurate quantitative method to support preclinical and clinical development. High-performance liquid chromatography (HPLC) is the preferred technique for cannabinoid potency testing as it can separate and measure structurally similar compounds, including their acidic and neutral forms, without the need for derivatization.[1] This application note provides a complete workflow for developing and validating an RP-HPLC-UV method suitable for the determination of this compound in a simple formulation, ensuring its identity, purity, and concentration can be reliably established.
2. Materials and Reagents
-
Analyst: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Additives: Formic acid (LC-MS grade)
-
Equipment:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm PTFE or Nylon)
-
HPLC vials with inserts
-
Vortex mixer and sonicator
-
3. Experimental Protocols
Instrumentation and Chromatographic Conditions
The method utilizes a C18 stationary phase, which is common for retaining neutral cannabinoids via a reverse-phase mechanism.[6] A gradient elution is proposed to ensure adequate separation from potential impurities and degradation products.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 7 minutes, hold for 1 minute, return to 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5.0 µL |
| Detection Wavelength | 228 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10.0 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Calibration Curve Standards (1.0 - 100.0 µg/mL):
-
Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with methanol.
-
A suggested concentration range is 1.0, 5.0, 25.0, 50.0, and 100.0 µg/mL.
Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (e.g., Low: 3.0 µg/mL, Mid: 30.0 µg/mL, High: 80.0 µg/mL) from a separate stock solution to ensure unbiased assessment of accuracy and precision.
Sample Preparation (from a hypothetical oil formulation):
-
Accurately weigh an amount of the formulation equivalent to approximately 1.0 mg of this compound into a 50 mL centrifuge tube.
-
Add 20.0 mL of methanol.
-
Vortex for 1 minute and sonicate for 15 minutes to ensure complete dissolution and extraction.[7][8]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis. If necessary, dilute the sample with methanol to fall within the calibration curve range.
Method Validation Protocol
The method validation should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank (diluent), a placebo (formulation matrix without the active ingredient), and the reference standard. Peak purity analysis using a PDA detector should be performed.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze the five calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing the three levels of QC samples in triplicate. Accuracy is reported as the percentage recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate injections of the mid-level QC sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%).
4. Illustrative Results and Data Presentation
The following tables summarize the expected performance data from the method validation experiments.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 1.0 | 15,234 | 1.8 |
| 5.0 | 76,170 | 1.2 |
| 25.0 | 380,850 | 0.8 |
| 50.0 | 761,700 | 0.5 |
| 100.0 | 1,523,400 | 0.4 |
| Linear Regression | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|---|---|---|
| Low | 3.0 | 2.98 | 99.3 | 1.9 | 2.5 |
| Mid | 30.0 | 30.21 | 100.7 | 1.1 | 1.8 |
| High | 80.0 | 79.60 | 99.5 | 0.9 | 1.5 |
| Acceptance Criteria | | | 98.0 - 102.0% | ≤ 2.0% | ≤ 3.0% |
Table 3: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
5. Visualizations
Caption: Experimental workflow from sample preparation to final data reporting.
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
The proposed RP-HPLC-UV method provides a robust framework for the quantitative determination of this compound. The described protocols for method validation, based on ICH guidelines, are designed to ensure that the method is specific, linear, accurate, precise, and suitable for its intended purpose in a research or quality control environment. The illustrative data demonstrates that the method is expected to meet all standard acceptance criteria for the analysis of this novel cannabinoid derivative.
References
- 1. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Cannabis Analysis by HPLC | SIELC Technologies [sielc.com]
- 7. cms.agr.wa.gov [cms.agr.wa.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for Studying 10-O-Ethylcannabitriol Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the biological effects of 10-O-Ethylcannabitriol, a phenolic compound isolated from the pollen of Cannabis sativa L.[1]. While specific biological activities of this compound are not yet extensively documented, the following protocols and cell culture models, commonly used in cannabinoid research, offer a robust starting point for characterizing its potential cytotoxic, anti-inflammatory, and signaling properties.
Application Note 1: Assessment of Cytotoxicity in Cancer Cell Lines
Objective: To determine the potential cytotoxic effects of this compound on various cancer cell lines. This is a primary screening step to identify if the compound has anti-proliferative properties.
Relevant Cell Lines:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS): Used to assess neurotoxic or neuroprotective effects. Studies have shown that cannabinoids like CBD can reduce cell viability in these lines.
-
Glioblastoma cell lines (e.g., U87-MG, T98G): To investigate anti-cancer effects in brain tumors.
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231): To explore effects on hormone-dependent and independent breast cancers.
-
Colon cancer cell lines (e.g., Caco-2, HT-29): To assess impact on intestinal cancer cell proliferation.
Key Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Experimental Workflow Diagram:
Application Note 2: Evaluation of Anti-Inflammatory Potential
Objective: To assess the ability of this compound to modulate inflammatory responses in vitro. Many cannabinoids exhibit anti-inflammatory properties.
Relevant Cell Lines:
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that provide a physiologically relevant model for studying immune responses.
-
Macrophage-like cell lines (e.g., RAW 264.7, THP-1): These cells can be stimulated to produce inflammatory cytokines.
Key Experimental Protocol: Cytokine Release Assay
This protocol measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by cells after stimulation.
Protocol:
-
Cell Culture and Differentiation (for THP-1): Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours. For PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium. Include a negative control (no LPS) and a positive control (LPS without the compound).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the positive control.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Negative Control | |||
| LPS Control | |||
| LPS + 0.1 µM Compound | |||
| LPS + 1 µM Compound | |||
| LPS + 10 µM Compound |
Experimental Workflow Diagram:
Application Note 3: Investigation of Signaling Pathway Modulation
Objective: To explore the potential mechanism of action of this compound by examining its effects on key signaling pathways, such as the MAPK/ERK and NF-κB pathways, which are commonly modulated by cannabinoids.
Relevant Cell Lines: Any cell line where a biological effect was observed in previous assays (e.g., cancer cell lines showing reduced viability or immune cells with modulated cytokine release).
Key Experimental Protocol: Western Blotting for Phosphorylated Proteins
Western blotting allows for the detection of changes in the phosphorylation state of key signaling proteins, indicating pathway activation or inhibition.
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes). If investigating anti-inflammatory effects, co-treat with LPS.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-IκBα, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-p38 / Total p38 (Fold Change) | p-IκBα / Total IκBα (Fold Change) |
| Control (0 min) | 1.0 | 1.0 | 1.0 |
| Compound (15 min) | |||
| Compound (30 min) | |||
| Compound (60 min) |
Hypothetical Signaling Pathway Diagram:
References
Application Notes & Protocols: In Vivo Experimental Design for 10-O-Ethylcannabitriol Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-O-Ethylcannabitriol is a phenol derivative that has been isolated from the pollen of Cannabis sativa L.[1]. While the specific biological activity and therapeutic potential of this minor cannabinoid are not yet extensively characterized, its structural similarity to other phytocannabinoids suggests potential interactions with the endocannabinoid system (ECS). Preclinical research indicates that cannabinoids may have therapeutic applications in various conditions, including the management of pain, epilepsy, and inflammation[2][3][4].
These application notes provide a comprehensive framework for the in vivo experimental design of this compound studies in animal models. The protocols outlined below are intended to guide researchers in evaluating the pharmacokinetic, safety, and efficacy profile of this novel compound. Given the limited data on this compound, the proposed studies are based on established methodologies for cannabinoid research and aim to elucidate its potential therapeutic utility.
Section 1: Preliminary Investigations & Dose Range Finding
Prior to initiating large-scale efficacy studies, it is crucial to conduct preliminary pharmacokinetic (PK) and dose-range finding toxicology studies. These initial experiments will establish the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and identify a safe dose range for subsequent efficacy models.
Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).
-
Drug Administration: A single dose of this compound administered via intravenous (IV) and oral (PO) routes.
-
Dosing:
-
IV: 1 mg/kg
-
PO: 10 mg/kg
-
-
Sample Collection: Blood samples will be collected at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Analysis: Plasma concentrations of this compound will be quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) |
Table 1: Hypothetical Pharmacokinetic Parameters of this compound.
Acute Toxicity and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify a dose range for efficacy studies.
Experimental Protocol:
-
Animal Model: Male and female Swiss Webster mice (n=5 per sex per dose group).
-
Drug Administration: Single intraperitoneal (IP) injection of this compound.
-
Dose Escalation: Doses will be escalated in a stepwise manner (e.g., 1, 10, 50, 100, 500 mg/kg).
-
Observation: Animals will be observed for clinical signs of toxicity, changes in body weight, and mortality for 14 days post-administration.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity.
Section 2: Efficacy Studies in Animal Models
Based on the known therapeutic potential of other cannabinoids, the following efficacy studies in established animal models of inflammatory pain and epilepsy are proposed.
Evaluation of Anti-Inflammatory and Analgesic Effects
Model: Carrageenan-Induced Paw Edema in Rats. This model is widely used to assess the efficacy of anti-inflammatory compounds[5][6].
Experimental Protocol:
-
Animal Model: Male Wistar rats (n=8 per group).
-
Groups:
-
Vehicle Control
-
This compound (Low, Medium, High doses)
-
Positive Control (e.g., Indomethacin)
-
-
Procedure:
-
Administer the respective treatments 30 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Assess mechanical hyperalgesia using von Frey filaments at the same time points.
-
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3h | Mechanical Withdrawal Threshold (g) at 3h |
| Vehicle | ||
| This compound (Low Dose) | ||
| This compound (Medium Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Hypothetical Efficacy Data in Carrageenan-Induced Paw Edema Model.
Evaluation of Anticonvulsant Activity
Model: Pentylenetetrazole (PTZ)-Induced Seizures in Mice. The PTZ model is a common screening tool for potential antiepileptic drugs[7][8].
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (n=10 per group).
-
Groups:
-
Vehicle Control
-
This compound (Low, Medium, High doses)
-
Positive Control (e.g., Diazepam)
-
-
Procedure:
-
Administer the respective treatments 30 minutes prior to PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., 60 mg/kg, IP).
-
Observe the animals for 30 minutes and record the latency to the first myoclonic jerk and the incidence and duration of generalized tonic-clonic seizures.
-
Score seizure severity using a standardized scale (e.g., Racine scale).
-
Data Presentation:
| Treatment Group | Latency to First Seizure (s) | Seizure Severity Score (mean) | Percentage of Animals Protected |
| Vehicle | |||
| This compound (Low Dose) | |||
| This compound (Medium Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Hypothetical Efficacy Data in PTZ-Induced Seizure Model.
Section 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
Figure 1: In Vivo Experimental Workflow.
Hypothesized Signaling Pathway
Given that many cannabinoids interact with CB1 and CB2 receptors, a potential signaling pathway for this compound could involve these receptors, leading to downstream effects on inflammation and neuronal excitability.
Figure 2: Hypothesized Signaling Pathway.
Logical Relationship of Experimental Design
This diagram illustrates the logical progression from foundational studies to specific efficacy evaluations.
Figure 3: Logical Flow of Experiments.
Section 4: Conclusion and Future Directions
The successful completion of these proposed in vivo studies will provide a foundational understanding of the pharmacological profile of this compound. Positive results in these initial efficacy models would warrant further investigation into more chronic models of pain and epilepsy, as well as an exploration of the underlying mechanism of action. Future studies could include receptor binding assays and functional assays to confirm the interaction of this compound with cannabinoid receptors and other potential targets. A thorough toxicological evaluation, including sub-chronic and chronic toxicity studies, will also be essential for any further development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 7. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 8. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of 10-O-Ethylcannabitriol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the binding affinity of 10-O-Ethylcannabitriol, a cannabitriol derivative, to human cannabinoid receptors CB1 and CB2. The provided methodologies are based on established radioligand binding assays for cannabinoids.
Introduction
This compound is a minor cannabinoid whose pharmacological profile is not yet extensively characterized. Understanding its interaction with cannabinoid receptors is a critical step in elucidating its potential therapeutic effects. Cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that mediate the physiological and psychoactive effects of cannabinoids.[1][2] This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for both CB1 and CB2 receptors.
Principle of the Assay
This assay is based on the principle of competitive binding. A radiolabeled cannabinoid ligand with known high affinity for the receptor (e.g., [³H]CP55,940) is used to label the receptor population. The ability of an unlabeled test compound, in this case, this compound, to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. The binding affinity (Ki) of the test compound is then calculated from the IC50 value.
Data Presentation
The following tables summarize hypothetical quantitative data for a receptor binding assay of this compound against human CB1 and CB2 receptors.
Table 1: Hypothetical Binding Affinity (Ki) of this compound for Human Cannabinoid Receptors
| Compound | Receptor | Ki (nM) |
| This compound | CB1 | 150 ± 12.5 |
| This compound | CB2 | 45 ± 5.2 |
| CP55,940 (Control) | CB1 | 0.9 ± 0.1 |
| CP55,940 (Control) | CB2 | 0.7 ± 0.08 |
| WIN55,212-2 (Control) | CB1 | 2.5 ± 0.3 |
| WIN55,212-2 (Control) | CB2 | 1.8 ± 0.2 |
Table 2: Hypothetical IC50 Values from Competitive Binding Assays
| Compound | Receptor | Radioligand | IC50 (nM) |
| This compound | CB1 | [³H]CP55,940 | 250 |
| This compound | CB2 | [³H]CP55,940 | 75 |
Experimental Protocols
Materials and Reagents
-
Receptor Source: Membrane preparations from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound.
-
Control Compounds: CP55,940 and WIN55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4, ice-cold.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter.
Experimental Workflow
Caption: Experimental workflow for the receptor binding assay.
Detailed Methodology
1. Preparation of Reagents:
-
Prepare the assay buffer and wash buffer and store them at 4°C.
-
Prepare stock solutions of this compound, CP55,940, and WIN55,212-2 in DMSO.
-
Prepare serial dilutions of the test and control compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
2. Membrane Preparation:
-
Thaw the frozen cell membranes containing the human CB1 or CB2 receptors on ice.
-
Homogenize the membranes in the assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Dilute the membranes in the assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
3. Assay Procedure:
-
The assay is performed in a 96-well microplate with a final volume of 200 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP55,940 (at a final concentration equal to its Kd, typically 0.5-2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM WIN55,212-2), 50 µL of [³H]CP55,940, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of the serially diluted this compound (or control compound), 50 µL of [³H]CP55,940, and 100 µL of the diluted membrane preparation.
-
Incubate the plates at 30°C for 90 minutes with gentle agitation.
4. Harvesting and Washing:
-
Terminate the binding reaction by adding 200 µL of ice-cold wash buffer to each well.
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a vacuum filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
5. Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors that primarily couple to Gi/o proteins.[1][2] Upon activation by an agonist like this compound (hypothetically), they initiate a cascade of intracellular signaling events.
CB1 and CB2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of CB1/CB2 receptors.
Pathway Description:
-
Ligand Binding: An agonist, such as this compound, binds to the extracellular domain of the CB1 or CB2 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP.
-
Subunit Dissociation: The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects:
-
The Gαi/o subunit inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[1][2]
-
The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating inwardly rectifying K⁺ channels.[3] It can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK, JNK, p38).[1]
-
-
Transcriptional Regulation: The modulation of these signaling pathways ultimately leads to changes in gene transcription and cellular responses, such as modulation of neurotransmitter release, cell proliferation, and immune responses.
References
Best practices for handling and storage of 10-O-Ethylcannabitriol
Disclaimer: 10-O-Ethylcannabitriol is a specific phytocannabinoid for which detailed handling, storage, and biological activity data are not extensively available. The following best practices, protocols, and diagrams are based on general knowledge of cannabinoid chemistry, particularly for related ether compounds, and established laboratory procedures for handling sensitive chemical compounds. Researchers should validate these recommendations for their specific applications.
Introduction
This compound is a naturally occurring cannabinoid identified in the pollen of Cannabis sativa L.. As a cannabinoid ether, its stability and handling may differ from the more commonly studied cannabinoids such as THC and CBD. These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of this compound in a research setting.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is critical for designing experiments and ensuring the integrity of the compound.
| Property | Value/Information | Source |
| Molecular Formula | C₂₃H₃₂O₄ | Inferred from structure |
| Appearance | Solid or oil (To be confirmed by user) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |
| Source | Pollen of Cannabis sativa L. | Phytochem Anal. 2005 |
Best Practices for Handling
Due to the limited information on the toxicological properties of this compound, it should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Weighing: When weighing the solid compound, use a precision balance in an enclosure to prevent dissemination of the powder.
-
Spills: In case of a spill, decontaminate the area using a suitable solvent (e.g., ethanol or isopropanol) and dispose of the waste according to institutional guidelines.
-
Cross-Contamination: Use dedicated spatulas, glassware, and other equipment to prevent cross-contamination with other cannabinoids or chemical reagents.
Storage and Stability
Proper storage is crucial to maintain the purity and stability of this compound. Cannabinoids are generally susceptible to degradation by light, heat, and oxidation.
-
Temperature: For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect the compound from light at all times by using amber-colored vials or by storing it in a dark place.
-
Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use tightly sealed, high-quality glass containers. Avoid plastic containers for long-term storage as cannabinoids can adsorb to some plastics.
-
Solvent Choice: For preparing stock solutions, use high-purity solvents in which this compound is readily soluble, such as ethanol, methanol, or DMSO.
-
Storage of Solutions: Stock solutions should be stored at -20°C in tightly sealed, light-protected vials. The stability of the compound in solution will depend on the solvent and storage conditions. It is advisable to prepare fresh working solutions from the stock for each experiment.
| Condition | Recommendation | Rationale |
| Temperature (Long-term) | -20°C | Minimizes degradation |
| Temperature (Short-term) | 2-8°C | Acceptable for brief periods |
| Light Exposure | Store in the dark (amber vials) | Prevents photodegradation |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation |
| Container | Tightly sealed glass vials | Prevents adsorption and contamination |
| Solutions | Store at -20°C | Preserves stability in solution |
Experimental Protocols
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
-
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable solvent)
-
Analytical balance
-
Glass volumetric flask
-
Pipettes
-
Vortex mixer
-
Amber glass storage vials
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the compound (e.g., 10 mg) and transfer it to a glass volumetric flask.
-
Add a small amount of the solvent (e.g., anhydrous ethanol) to dissolve the compound.
-
Gently vortex the solution until the compound is completely dissolved.
-
Add solvent to the final volume mark of the flask.
-
Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
This protocol provides a general method for diluting the stock solution for use in cell culture experiments.
-
Materials:
-
10 mg/mL stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Cell culture medium appropriate for the cell line being used.
-
-
Procedure:
-
Thaw a vial of the stock solution.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the solvent (e.g., ethanol or DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.
-
Due to the lipophilic nature of cannabinoids, they may be poorly soluble in aqueous media. Ensure the compound is fully dissolved and consider the use of a carrier protein like bovine serum albumin (BSA) if precipitation occurs.
-
Add the working solutions to the cells and proceed with the experiment.
-
Visualizations
Application Notes and Protocols for the Experimental Use of Cannabinoid Analogs in Neurodegenerative Disease Models
Disclaimer: The following application notes and protocols are based on studies of Cannabidiol (CBD) , a well-researched cannabinoid, due to the current lack of available scientific literature on the experimental use of 10-O-Ethylcannabitriol in neurodegenerative disease models. These protocols are intended to serve as a guide for researchers interested in investigating the therapeutic potential of novel cannabinoid compounds in this context.
Introduction
Neurodegenerative diseases, such as Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. Emerging research suggests that cannabinoids may offer therapeutic benefits by targeting common pathological pathways in these diseases, including neuroinflammation, oxidative stress, excitotoxicity, and protein aggregation.[1][2] Cannabidiol (CBD), a non-psychoactive component of Cannabis sativa, has been a focal point of this research due to its antioxidant and anti-inflammatory properties.[1][2]
These application notes provide an overview of the preclinical evidence for the use of CBD in various neurodegenerative disease models and offer detailed protocols for conducting similar experiments.
Alzheimer's Disease (AD) Models
Rationale for Use in AD Models
In AD models, CBD has been shown to reduce the aggregation of amyloid-beta (Aβ) and phosphorylated Tau (pTau), mitigate neuroinflammation, and improve cognitive function.[3] Its neuroprotective effects are mediated through multiple molecular targets, including the downregulation of glycogen synthase kinase 3 beta (GSK-3β) and the nuclear factor-kappa B (NF-κB) signaling pathway.
Data Presentation: Efficacy of CBD in AD Models
| Animal Model | Dosage & Administration | Key Findings | Reference |
| 5xFAD Mice | 10 mg/kg/day, daily injections for 28 days | Decreased pTau and Aβ aggregation, reduced neuroinflammation, and improved short- and long-term spatial memory. | [3] |
| C57BL/6J and Wistar rats (Aβ-injected) | Pre-exposure to CBD | Protected neuronal cells from Aβ peptide-induced neurotoxicity. | |
| C57 mice (aged) | Daily oral administration for 7 months | Reduced neuroinflammation and improved learning and memory processes. | [4] |
Experimental Protocol: Evaluation of a Cannabinoid Analog in a 5xFAD Mouse Model of AD
-
Animal Model: Utilize 5xFAD transgenic mice, which exhibit key features of AD pathology.
-
Treatment: Administer the test cannabinoid analog (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily for 28 days.
-
Behavioral Analysis:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial memory.
-
-
Biochemical Analysis (post-euthanasia):
-
Immunohistochemistry/ELISA: Quantify Aβ plaques and pTau levels in brain tissue (hippocampus and cortex).
-
Western Blot: Analyze levels of inflammatory markers (e.g., IL-6, TNF-α) and signaling proteins (e.g., p-GSK-3β, NF-κB).
-
Flow Cytometry: Characterize microglial phenotype (M1 vs. M2).
-
Visualization: Signaling Pathway and Workflow
References
- 1. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiol for neurodegenerative disorders: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBD Associated With Improved Memory In Preclinical Models [internationalcbc.com]
- 4. norml.org [norml.org]
Troubleshooting & Optimization
Troubleshooting low yield in 10-O-Ethylcannabitriol synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in the synthesis of 10-O-Ethylcannabitriol. The following information is based on the principles of the Williamson ether synthesis, a common method for such reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the cannabitriol molecule by a base to form an alkoxide, which then acts as a nucleophile and attacks an ethyl halide (or other ethylating agent with a good leaving group) in an SN2 reaction to form the ether.[1][2][3]
Q2: Which hydroxyl group on the cannabitriol is most likely to be ethylated?
A2: In a typical cannabinoid structure, phenolic hydroxyl groups are more acidic than alcoholic hydroxyl groups. Therefore, under controlled basic conditions, the phenolic hydroxyl group is more likely to be deprotonated and subsequently ethylated.
Q3: What are the common causes of low yield in a Williamson ether synthesis of a cannabinoid?
A3: Low yields can stem from several factors including:
-
Side reactions: The most common side reaction is an E2 elimination of the ethylating agent, especially when using a sterically hindered substrate or a strong, bulky base.[1][2]
-
Incomplete deprotonation: Insufficient base or a base that is not strong enough to fully deprotonate the target hydroxyl group will result in unreacted starting material.
-
Poor solvent choice: The solvent plays a crucial role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity, while aprotic polar solvents are generally preferred.[1]
-
Steric hindrance: The bulky nature of the cannabinoid molecule can hinder the backside attack of the nucleophile on the ethylating agent.[1][3]
-
Moisture in the reaction: Water can react with the base and the alkoxide, reducing their effectiveness.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conversion of starting material (cannabitriol) | 1. Insufficient base: The base may not be strong enough or used in a sufficient molar excess to fully deprotonate the hydroxyl group. 2. Reaction time is too short: The reaction may not have reached completion. 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base or increase the molar equivalent: Consider bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Increase the reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for side product formation. |
| Presence of significant elimination byproduct (ethylene) | 1. Strongly basic and/or sterically hindered conditions: The base is promoting the E2 elimination of the ethyl halide.[1][2] 2. High reaction temperature: Higher temperatures can favor elimination over substitution. | 1. Use a less sterically hindered base: For example, use sodium hydroxide or potassium carbonate if compatible with the solvent. 2. Use a less hindered ethylating agent: Ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride, potentially allowing for lower reaction temperatures. 3. Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Formation of multiple ethylated products | 1. Lack of selectivity: The reaction conditions are causing ethylation of multiple hydroxyl groups on the cannabitriol molecule. | 1. Use a milder base and control stoichiometry: Carefully control the amount of base to favor deprotonation of the most acidic hydroxyl group. 2. Consider a protecting group strategy: Protect the more reactive hydroxyl groups before performing the ethylation. |
| Product degradation | 1. Harsh reaction conditions: The cannabinoid structure may be sensitive to high temperatures or very strong bases. 2. Acidic workup conditions: Cannabinoids can be sensitive to acid, potentially leading to isomerization or degradation.[5] | 1. Use milder reaction conditions: Lower the temperature and use a less harsh base if possible. 2. Use a neutral or slightly basic workup: Avoid strong acids during the extraction and purification steps. |
Experimental Protocols
General Protocol for this compound Synthesis (Williamson Ether Synthesis)
-
Drying: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Deprotonation: Dissolve the cannabitriol starting material in a suitable anhydrous aprotic polar solvent (e.g., THF, DMF, or acetonitrile).[1] Add a suitable base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere. Allow the mixture to stir for a predetermined time (e.g., 30-60 minutes) to ensure complete deprotonation.
-
Ethylation: Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature or heat to a specific temperature as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or water at 0°C.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired this compound.
Visualizations
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Caption: A typical experimental workflow for Williamson ether synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. Are adverse effects of cannabidiol (CBD) products caused by tetrahydrocannabinol (THC) contamination? [ouci.dntb.gov.ua]
Technical Support Center: Optimizing the Purification of 10-O-Ethylcannabitriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 10-O-Ethylcannabitriol from plant extracts. The information is presented in a question-and-answer format to directly address potential challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to purify?
A1: this compound is a minor cannabinoid found in the pollen of Cannabis sativa L. As a minor cannabinoid, it is present in very low concentrations in plant extracts, making its isolation and purification challenging. The primary difficulties arise from its structural similarity to other more abundant cannabinoids, which can co-elute during chromatographic separation, and the presence of various impurities in the crude extract.
Q2: What is the general workflow for purifying minor cannabinoids like this compound?
A2: A typical purification workflow for a minor cannabinoid involves several key stages:
-
Extraction: Initial removal of cannabinoids from the plant material using a solvent.
-
Winterization: Removal of fats, waxes, and lipids from the crude extract.
-
Fractional Distillation: Separation of cannabinoids from other compounds with different boiling points.
-
Chromatographic Separation: High-resolution purification to isolate the target cannabinoid from other structurally similar compounds.
Q3: Which chromatographic technique is most suitable for the final purification of this compound?
A3: Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for the final purification of minor cannabinoids.[1] It offers high resolving power, which is essential for separating structurally similar molecules.[1] Both normal-phase and reversed-phase HPLC can be employed, with the choice of stationary and mobile phases being critical for achieving optimal separation.
Troubleshooting Guides
Extraction & Winterization
Problem: Low yield of cannabinoids in the crude extract.
-
Possible Cause: Inefficient extraction solvent or conditions.
-
Solution:
-
Ensure the plant material is thoroughly dried and ground to increase surface area.
-
Consider using a more effective solvent for cannabinoid extraction, such as ethanol or supercritical CO2.[2]
-
Optimize extraction parameters like temperature and time.
-
Problem: The winterized extract is still cloudy or contains particulates.
-
Possible Cause: Incomplete precipitation of waxes and lipids or inefficient filtration.
-
Solution:
Fractional Distillation
Problem: Poor separation of cannabinoid fractions.
-
Possible Cause: Improper temperature and vacuum control.
-
Solution:
Problem: Thermal degradation of the target cannabinoid.
-
Possible Cause: Excessive temperature during distillation.
-
Solution:
Preparative HPLC
Problem: Co-elution of this compound with other cannabinoids.
-
Possible Cause: Suboptimal mobile phase composition or stationary phase.
-
Solution:
-
Perform method development on an analytical scale first to optimize the separation.[1]
-
Adjust the mobile phase gradient and composition to improve resolution.
-
Screen different stationary phases (e.g., C18, Phenyl, Cyano) to find the one with the best selectivity for your target compound.
-
Problem: Peak tailing or fronting in the chromatogram.
-
Possible Cause: Column overloading, improper mobile phase pH, or secondary interactions with the stationary phase.
-
Solution:
-
Reduce the sample injection volume to avoid overloading the column.
-
Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
-
Add a competitive agent to the mobile phase to block active sites on the stationary phase that may be causing secondary interactions.
-
Data Presentation
The following tables present illustrative data for a typical purification workflow of a minor cannabinoid like this compound. Note: This data is hypothetical and intended for demonstrative purposes.
Table 1: Purity and Yield at Each Purification Stage
| Purification Stage | Starting Purity of Target (%) | Final Purity of Target (%) | Yield (%) |
| Crude Extract | 0.1 | 0.5 | 95 |
| Winterization | 0.5 | 1.0 | 90 |
| Fractional Distillation | 1.0 | 15.0 | 85 |
| Flash Chromatography | 15.0 | 60.0 | 70 |
| Preparative HPLC | 60.0 | >98.0 | 50 |
Table 2: Comparison of Preparative HPLC Parameters
| Parameter | Method A | Method B | Method C |
| Column | C18 (250 x 21.2 mm, 5 µm) | Phenyl (250 x 21.2 mm, 5 µm) | Cyano (250 x 21.2 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water | Methanol/Water | Hexane/Ethanol |
| Flow Rate | 20 mL/min | 20 mL/min | 18 mL/min |
| Resolution (Target Peak) | 1.2 | 1.8 | 1.5 |
| Purity of Collected Fraction | 95% | >98% | 97% |
Experimental Protocols
Protocol 1: Winterization of Crude Cannabis Extract
-
Dissolution: Dissolve the crude cannabis extract in 190-proof ethanol. A common ratio is 10 mL of ethanol for every 1 gram of extract.[6]
-
Heating (Optional): Gently warm the mixture in a water bath to approximately 40°C and stir until the extract is fully dissolved.
-
Freezing: Seal the container and place it in a freezer at -20°C to -80°C for 24-48 hours.[3] This will cause the waxes, fats, and lipids to precipitate out of the solution.
-
Filtration: While cold, filter the solution through a Buchner funnel with a fine filter paper or a microfilter to separate the precipitated impurities from the ethanol-cannabinoid solution.
-
Solvent Removal: Remove the ethanol from the filtered solution using a rotary evaporator to obtain the winterized cannabis oil.
Protocol 2: Fractional Distillation of Winterized Extract
-
Preparation: Ensure the winterized extract is free of residual solvents.
-
Apparatus Setup: Assemble the fractional distillation apparatus, including a heating mantle, boiling flask, fractionating column, condenser, and receiving flasks.[7]
-
Vacuum Application: Apply a vacuum to the system to reduce the boiling points of the cannabinoids.[5]
-
Heating: Gradually heat the boiling flask. Different compounds will vaporize at different temperatures.
-
Fraction Collection: Collect the different fractions (terpenes, major cannabinoids, minor cannabinoids) in separate receiving flasks as they condense. The fraction containing this compound will likely be in a higher temperature fraction along with other minor cannabinoids.
Protocol 3: Preparative HPLC for Final Purification
-
Method Development: On an analytical HPLC system, develop a separation method that provides good resolution between this compound and other cannabinoids. Experiment with different C18 and Phenyl stationary phases and mobile phase gradients of acetonitrile/water or methanol/water.
-
Scale-Up: Transfer the optimized analytical method to a preparative HPLC system. Adjust the flow rate and injection volume according to the larger column dimensions.
-
Sample Preparation: Dissolve the enriched fraction from the fractional distillation in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect the eluent corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the mobile phase solvent from the purified fraction using a rotary evaporator to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: General cannabinoid receptor signaling pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 6. researchgate.net [researchgate.net]
- 7. rootsciences.com [rootsciences.com]
Technical Support Center: Overcoming Solubility Issues of 10-O-Ethylcannabitriol in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 10-O-Ethylcannabitriol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you successfully incorporate this compound into your aqueous-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is a cannabinoid, a class of compounds that are inherently hydrophobic, meaning they do not readily dissolve in water.[1] Their molecular structure is rich in carbon and hydrogen, making them nonpolar and thus poorly soluble in polar solvents like water. This low aqueous solubility can pose significant challenges for in vitro and in vivo studies that require the compound to be in a stable, aqueous solution.
Q2: What are the initial steps for dissolving this compound?
A2: The recommended starting point is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds, including cannabinoids.[2][3] Other suitable organic solvents include ethanol, acetone, chloroform, and dichloromethane.[4][5] Once a clear stock solution is obtained, it can be serially diluted into your aqueous experimental medium.
Q3: My this compound precipitates out of solution when I add the DMSO stock to my aqueous buffer. What should I do?
A3: This is a common phenomenon known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Lower the organic solvent concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, ideally below 1% (v/v), as higher concentrations can be toxic to cells and may also contribute to precipitation.[6]
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring. This gradual addition can prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous medium: Gently warming the aqueous medium (e.g., to 37°C) can sometimes increase the solubility of the compound.[7] However, be mindful of the temperature stability of this compound and other components in your medium.
Q4: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
A4: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming water-soluble inclusion complexes.[8][9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10]
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically under 100 nm), which can encapsulate the cannabinoid and remain dispersed in an aqueous phase.
-
Liposomes and Micelles: These are lipid-based nanocarriers that can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered during experiments with this compound.
Issue 1: this compound powder will not dissolve in the initial organic solvent.
-
Possible Cause: The chosen solvent may not be suitable, or the concentration is too high.
-
Troubleshooting Steps:
-
Try a different recommended organic solvent (DMSO, ethanol, acetone).
-
Increase the volume of the solvent to lower the concentration.
-
Gently warm the solution in a water bath (37-50°C) and vortex to aid dissolution.
-
Use sonication to break up any aggregates and enhance solubilization.
-
Issue 2: The solution appears cloudy or hazy after dilution into the aqueous medium.
-
Possible Cause: The compound is forming a fine precipitate or a colloidal suspension, indicating it is not fully dissolved.
-
Troubleshooting Steps:
-
Visually inspect the solution under a microscope to confirm the presence of solid particles.
-
Filter the solution through a 0.22 µm filter. If the cloudiness is removed, it indicates the presence of undissolved compound or aggregates.
-
Consider one of the solubility enhancement techniques described in the FAQs, such as using cyclodextrins or creating a nanoemulsion.
-
Issue 3: The compound precipitates over time in the experimental setup (e.g., in an incubator).
-
Possible Cause: The solution may be supersaturated, or the compound may be unstable in the medium over time. Temperature fluctuations can also affect solubility.
-
Troubleshooting Steps:
-
Determine the kinetic solubility of this compound in your specific medium by preparing a dilution series and observing for precipitation over the experimental timeframe.
-
Ensure the incubator maintains a stable temperature.
-
If instability is suspected, prepare fresh solutions immediately before each experiment.
-
For cell-based assays, consider the potential for the compound to interact with components of the cell culture medium, which could affect its solubility.[11][12]
-
Data Presentation: Solubility of Cannabinoids
Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide representative solubility data for other well-studied cannabinoids, cannabidiol (CBD) and tetrahydrocannabinol (THC). This information can be used to estimate the solubility of this compound and to select appropriate solvents and solubilization strategies.
Table 1: Estimated Solubility of Cannabinoids in Common Organic Solvents
| Solvent | Estimated Solubility of CBD (mg/mL) | Estimated Solubility of THC (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | >100 | >100 |
| Ethanol | ~50 | ~50 |
| Acetone | >100 | >100 |
| Chloroform | >100 | >100 |
| Dichloromethane | >100 | >100 |
Note: These are approximate values based on available literature and may vary depending on the specific purity and isomeric form of the cannabinoid.
Table 2: Enhancement of Cannabinoid Aqueous Solubility with Cyclodextrins
| Cyclodextrin (CD) | Cannabinoid | Molar Ratio (Cannabinoid:CD) | Resulting Aqueous Solubility (mg/mL) | Fold Increase (Approx.) |
| β-Cyclodextrin (β-CD) | CBD | 1:1 | 2.1 | ~21,000 |
| Hydroxypropyl-β-CD (HP-β-CD) | THC | 1:1 | 1.5 | ~535 |
| Methyl-β-CD (Me-β-CD) | THC | 1:2 | ~14 | ~5,000 |
Data compiled from various sources on cannabinoid-cyclodextrin complexation.[9][13] The fold increase is calculated based on the estimated intrinsic aqueous solubility of THC (~2.8 µg/mL) and CBD (~0.1 µg/mL).[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound (374.55 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Once dissolved, the stock solution can be stored at -20°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol, analytical grade
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or lyophilizer (optional)
Procedure:
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in deionized water. Stir until the HP-β-CD is completely dissolved.
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Complexation: Slowly add the ethanolic solution of this compound dropwise to the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent Removal (Optional): If a solid powder of the complex is desired, the ethanol and water can be removed using a rotary evaporator or by freeze-drying (lyophilization).
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any un-complexed material. The resulting clear solution contains the water-soluble this compound-HP-β-CD complex.
Protocol 3: Preparation of a this compound Nanoemulsion by Sonication
Objective: To prepare a stable oil-in-water nanoemulsion of this compound for improved aqueous dispersibility.
Materials:
-
This compound
-
A carrier oil (e.g., medium-chain triglyceride (MCT) oil)
-
An emulsifier/surfactant (e.g., lecithin, Tween 80)
-
Deionized water
-
Probe sonicator
-
Beaker
Procedure:
-
Oil Phase Preparation: Dissolve the desired amount of this compound in the carrier oil. Gently warm and stir if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the emulsifier in deionized water.
-
Pre-emulsion Formation: While stirring the aqueous phase, slowly add the oil phase to create a coarse pre-emulsion.
-
Sonication: Immerse the tip of the probe sonicator into the pre-emulsion. Apply high-energy ultrasound for a specified duration (e.g., 5-15 minutes). The sonication process will break down the oil droplets into the nano-size range. It is important to control the temperature during sonication, for example, by using an ice bath, to prevent degradation of the compound.
-
Characterization (Optional): The resulting nanoemulsion should appear translucent or milky white. For rigorous quality control, the droplet size and stability of the nanoemulsion can be characterized using dynamic light scattering (DLS).
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
- 1. WO2020028897A1 - CONSTRUCT OF β-CYCLODEXTRIN AND CANNABINOID GUEST COMPLEX AND PROCESSES FOR PRODUCING A PASTE COMPRISING THE SAME - Google Patents [patents.google.com]
- 2. Different Cannabis sativa Extraction Methods Result in Different Biological Activities against a Colon Cancer Cell Line and Healthy Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:1259515-25-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Solubilising and Aerosolising Cannabidiol Using Methyl β-Cyclodextrin and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational aqueous solubility prediction for drug-like compounds in congeneric series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Stability testing of 10-O-Ethylcannabitriol under different storage conditions
Technical Support Center: Stability of 10-O-Ethylcannabitriol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of this compound under various storage conditions. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical environmental factors that can affect the stability of this compound?
A1: Based on general knowledge of cannabinoids, this compound is likely susceptible to degradation from exposure to light, heat, and oxygen.[1] Acidic or basic conditions can also catalyze degradation and isomerization reactions.[1][2][3] Therefore, it is crucial to control these factors during storage and handling.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, it is recommended to store this compound at -20°C or lower in an airtight, light-resistant container.[4][5][6] For solutions, using a non-reactive solvent and purging the container with an inert gas like nitrogen or argon before sealing can help prevent oxidative degradation.
Q3: How should I handle this compound during experimental procedures to minimize degradation?
A3: To minimize degradation during experiments, it is advisable to:
-
Work under low light conditions or use amber-colored glassware.
-
Maintain samples at a low temperature (e.g., on ice) when not in use.
-
Use freshly prepared solutions whenever possible.
-
Avoid strong acids and bases unless they are a part of the experimental design.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for stability testing of cannabinoids.[6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, although derivatization may be necessary for this polar analyte.[8] These methods allow for the separation and quantification of the parent compound and its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound standard solution. | 1. Inappropriate solvent: The solvent may be reacting with the compound. 2. Exposure to light: Photodegradation can occur, especially under UV light. 3. Oxidation: Dissolved oxygen in the solvent can cause oxidative degradation. | 1. Test stability in a range of high-purity solvents (e.g., ethanol, methanol, acetonitrile) to find the most suitable one. 2. Store solutions in amber vials or wrap vials in aluminum foil.[1] 3. Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen). |
| Appearance of unknown peaks in the chromatogram over time. | 1. Degradation: The new peaks are likely degradation products. 2. Contamination: The sample may have been contaminated during handling or storage. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use a mass spectrometer to determine the molecular weights of the unknown peaks. 2. Review handling procedures and ensure all glassware and solvents are clean. |
| Inconsistent results between replicate stability samples. | 1. Inhomogeneous sample: The compound may not be fully dissolved or evenly distributed in the matrix. 2. Inconsistent storage conditions: Variations in temperature or light exposure between samples. 3. Analytical variability: Issues with the analytical instrument or method. | 1. Ensure complete dissolution of the compound by vortexing and/or sonication. 2. Store all replicate samples in the same location and under identical conditions. 3. Run a system suitability test before each analytical run to ensure the instrument is performing correctly. Validate the analytical method for precision and accuracy. |
| Loss of compound during freeze-thaw cycles. | 1. Adsorption to container walls: The compound may adsorb to the surface of the storage vial. 2. Precipitation: The compound may precipitate out of solution at low temperatures. 3. Degradation: The process of freezing and thawing may induce chemical degradation. | 1. Use silanized glass vials or low-adsorption polypropylene tubes. 2. Visually inspect the solution for any precipitate after thawing. If precipitation occurs, try a different solvent or a lower concentration. 3. A dedicated freeze-thaw stability study should be conducted to quantify the loss after a defined number of cycles.[4] |
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound at -20°C
| Time Point (Months) | % Initial Concentration Remaining (Mean ± SD, n=3) | Appearance of Solution |
| 0 | 100 ± 0.5 | Clear, colorless |
| 3 | 99.2 ± 0.7 | Clear, colorless |
| 6 | 98.5 ± 0.6 | Clear, colorless |
| 12 | 97.8 ± 0.9 | Clear, colorless |
| 24 | 95.3 ± 1.1 | Clear, colorless |
Table 2: Illustrative Accelerated Stability Data for this compound at 40°C/75% RH
| Time Point (Months) | % Initial Concentration Remaining (Mean ± SD, n=3) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| 0 | 100 ± 0.4 | Not Detected | Not Detected |
| 1 | 92.1 ± 1.2 | 3.5 | 1.8 |
| 3 | 78.5 ± 1.5 | 9.8 | 5.2 |
| 6 | 61.3 ± 2.1 | 18.2 | 11.4 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Aliquot the solution into amber glass vials. For solid-state stability, weigh a precise amount of the compound into vials.
-
Storage Conditions:
-
Time Points:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Pull samples at 0, 1, 3, and 6 months.[11]
-
-
Analysis: At each time point, analyze the samples in triplicate using a validated stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A significant change is often defined as a 5% loss of the initial assay value.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using HPLC-MS/MS to separate the parent compound from the degradation products. The mass spectrometer will aid in the tentative identification of the degradation products.
Mandatory Visualization
Caption: Workflow for a typical stability testing study.
Caption: Potential degradation pathways for this compound.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shareok.org [shareok.org]
- 7. waters.com [waters.com]
- 8. "The Validation of a Qualitative Analytical Method to Detect Nine Canna" by Andrea Shipley [digitalcommons.library.uab.edu]
- 9. eCFR :: 21 CFR 211.166 -- Stability testing. [ecfr.gov]
- 10. database.ich.org [database.ich.org]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
How to avoid common pitfalls in cannabinoid research experiments
Welcome to the technical support center for cannabinoid research. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered in cannabinoid-related experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cannabinoid compound is showing variable activity in my cell-based assays. What are the potential causes?
A1: Variability in cell-based assays is a common issue in cannabinoid research and can stem from several factors:
-
Compound Instability: Cannabinoids can degrade under certain conditions.[1][2] Exposure to light, elevated temperatures, and air oxidation can lead to a loss of potency.[2] For instance, THC can degrade into cannabinol (CBN), a compound with different psychoactive properties. It is crucial to store cannabinoid solutions, especially in solvents like chloroform, protected from light.[1][2] While ethanolic solutions were previously thought to be stable, recent evidence suggests this is not always the case.[2]
-
Solvent Choice and Solubility: The solubility of cannabinoids varies significantly between solvents. For example, the solubility of CBD is approximately 30 mg/mL in methanol, 35 mg/mL in ethanol, and 60 mg/mL in DMSO.[1][3] Poor solubility can lead to precipitation of the compound in your culture medium, resulting in inconsistent concentrations and unreliable results.
-
Improper Formulation: Cannabinoids are lipophilic and often immiscible in aqueous cell culture media. Simply adding a DMSO stock solution to the media can lead to the formation of micelles or precipitation, preventing the compound from reaching the cells at the intended concentration.
Troubleshooting Tips:
-
Storage: Store cannabinoid stock solutions in small aliquots in the dark at -20°C.[3]
-
Solvent Selection: Use a solvent that provides good solubility for your specific cannabinoid. DMSO is a common choice, but the final concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Formulation: To improve dispersion in aqueous media, consider using a carrier solvent like ethanol or formulating the cannabinoid with a vehicle such as bovine serum albumin (BSA).
Q2: I'm observing inconsistent results in my in vivo studies. What are some common pitfalls in animal models of cannabinoid research?
A2: In vivo cannabinoid research presents a unique set of challenges that can contribute to data variability:
-
Route of Administration and Bioavailability: The bioavailability of cannabinoids is highly dependent on the route of administration. Oral administration generally results in lower and more variable bioavailability compared to inhalation due to first-pass metabolism in the liver.
-
Vehicle Selection: The vehicle used to dissolve and administer the cannabinoid can significantly impact its absorption and distribution. The choice of vehicle should be carefully considered and validated for each specific cannabinoid and experimental paradigm.
-
Animal-to-Animal Variability: Individual differences in metabolism, genetics, and stress levels can influence how animals respond to cannabinoids.[4]
-
Blinding and Placebo Effects: The psychoactive effects of some cannabinoids can make effective blinding of experiments challenging. Researchers and animal handlers may unintentionally bias results if they are aware of which animals received the active compound.
Troubleshooting Tips:
-
Route Selection: Choose the route of administration that best mimics the intended human use and provides the most consistent bioavailability for your research question.
-
Vehicle Optimization: Test different vehicles to find one that provides optimal solubility and bioavailability for your cannabinoid.
-
Proper Controls: Include appropriate vehicle control groups in all experiments.
-
Randomization and Blinding: Implement robust randomization and blinding procedures to minimize bias.
Data Presentation
Table 1: Stability of Cannabinoids in Common Laboratory Solvents
| Cannabinoid | Solvent | Storage Condition | Stability Notes |
| CBD | Methanol | Room Temperature, Light | Prone to degradation. |
| CBD | Ethanol | Dark, ≤ 20°C | Relatively stable. |
| CBD | DMSO | -20°C, Dark | Generally stable for long-term storage.[3] |
| THC | Chloroform | Light | Highly unstable.[1] |
| THC | Ethanol | Dark, ≤ 20°C | Moderate stability, but degradation to CBN can occur.[2] |
| Multiple | Acetonitrile:Water (75:25) | Room Temperature | Potential for solvent evaporation leading to increased concentration.[5] |
Table 2: Comparative Bioavailability of THC: Oral vs. Inhaled Administration
| Administration Route | Bioavailability (%) | Peak Plasma Time (Tmax) | Notes |
| Oral (Capsule/Edible) | 4 - 20 | 1 - 6 hours | Highly variable, subject to first-pass metabolism. |
| Inhaled (Smoked/Vaporized) | 10 - 35 | 2 - 10 minutes | Rapid onset, higher bioavailability. |
Experimental Protocols
Protocol 1: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test cannabinoid for the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor.
-
[³H]CP55,940 (radioligand).
-
Test cannabinoid compound.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test cannabinoid compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CP55,940 (at a concentration near its Kd), and 50 µL of the test cannabinoid dilution or vehicle (for total binding). To determine non-specific binding, add a high concentration of a known unlabeled CB1 ligand.
-
Add 50 µL of the membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki using appropriate software.
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional activity of a cannabinoid at the Gi-coupled CB1 receptor by quantifying its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human CB1 receptor.
-
Test cannabinoid compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium.
-
Stimulation buffer.
Procedure:
-
Seed the CB1-expressing CHO cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Prepare serial dilutions of the test cannabinoid compound in stimulation buffer.
-
Add the test cannabinoid dilutions to the cells and incubate for 15-30 minutes.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the test cannabinoid to determine the EC₅₀ or IC₅₀.
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAP kinase pathway by a cannabinoid through the detection of phosphorylated ERK1/2.
Materials:
-
Cells expressing the target cannabinoid receptor.
-
Test cannabinoid compound.
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and grow to 80-90% confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with the test cannabinoid compound for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.[6][7][8][9][10]
Mandatory Visualizations
Caption: Simplified CB1 Receptor Signaling Pathway.
Caption: Overview of the CB2 Receptor Signaling Pathway.
Caption: General Cannabinoid Drug Discovery Workflow.
References
- 1. cbdworldnews.com [cbdworldnews.com]
- 2. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Laboratory Models of Cannabis Use: Applications for Clinical and Translational Psychiatry Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 6. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of 10-O-Ethylcannabitriol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 10-O-Ethylcannabitriol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cannabinoid that has been identified in the pollen of Cannabis sativa L.[1][2] Its chemical formula is C23H34O4 and it has a molecular weight of 374.52 g/mol .[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q2: What are matrix effects and how can they affect the analysis of this compound?
In chemical analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[3] Matrix effects are the impact of these components on the analytical signal of the analyte, leading to either suppression or enhancement of the signal.[4] This can result in inaccurate quantification of this compound.[4] For example, in the analysis of other cannabinoids, complex matrices like chocolate have been shown to cause significant matrix interference, with the degree of interference being proportional to the amount of chocolate present.[5][6][7] Similarly, biological matrices like blood contain proteins and other endogenous substances that can interfere with the analysis.[8]
Q3: What are the common analytical techniques used for cannabinoid analysis that can be applied to this compound?
Common techniques for cannabinoid analysis include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11] The characterization of this compound has been performed using GC-FID and GC-MS.[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, and its ability to analyze a wide range of cannabinoids without the need for derivatization.[9][12]
Q4: Why is sample preparation crucial for avoiding matrix effects?
Sample preparation is a critical step to remove interfering components from the sample matrix before instrumental analysis.[8][13] Inadequate sample cleanup can lead to column plugging, ion suppression or enhancement in the mass spectrometer, and ultimately, inaccurate results.[4][13] Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to clean up samples for cannabinoid analysis.[8]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | High Sample Load: Injecting too much sample can overload the analytical column.[13] | - Reduce the injection volume. - Dilute the sample. |
| Column Contamination: Buildup of matrix components on the column. | - Implement a more rigorous sample cleanup procedure. - Use a guard column. - Flush the column with a strong solvent. | |
| Incompatible Mobile Phase: The mobile phase may not be optimal for the analyte or the column. | - Adjust the mobile phase composition (e.g., pH, organic solvent ratio). | |
| Signal Suppression or Enhancement | Co-eluting Matrix Components: Interfering substances from the matrix are eluting at the same time as this compound. | - Optimize chromatographic separation to resolve the analyte from interferences. - Improve sample cleanup using techniques like SPE or LLE.[8] |
| Ionization Competition: In LC-MS/MS, other compounds in the matrix can compete with the analyte for ionization in the source, leading to signal suppression.[4] | - Use a matrix-matched calibration curve. - Employ an internal standard that is structurally similar to the analyte. - Dilute the sample to reduce the concentration of interfering components. | |
| High Background Noise | Contaminated LC-MS System: Buildup of contaminants in the LC system or mass spectrometer. | - Flush the LC system with appropriate solvents. - Clean the ion source of the mass spectrometer.[13] |
| Impure Solvents or Reagents: Use of low-quality solvents or reagents can introduce contaminants. | - Use high-purity, LC-MS grade solvents and reagents. | |
| Inconsistent Results/Poor Reproducibility | Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement. | - Standardize the sample collection and preparation protocol. - Use an internal standard to correct for variations. - Perform matrix effect evaluation for different sample lots. |
| Sample Degradation: The analyte may be unstable in the sample matrix or during the extraction process. | - Investigate the stability of this compound under different storage and experimental conditions. |
Experimental Protocols
1. General Troubleshooting Workflow for Matrix Effects
The following diagram illustrates a logical workflow for identifying and addressing matrix effects.
Caption: A workflow for troubleshooting matrix effects.
2. Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Blood Samples
This protocol is a general guideline adapted from methods used for other cannabinoids in blood and can be a starting point for this compound.[9]
Caption: A typical SPE workflow for blood samples.
Detailed Steps for SPE Protocol:
-
Protein Precipitation: To 1 mL of whole blood, add an internal standard. Add 2 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 4000 x g for 10 minutes.[9]
-
Sample Loading: Transfer the supernatant to a clean tube and dilute with an appropriate buffer to ensure compatibility with the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Application: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or a mixture of hexane and ethyl acetate).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound. These parameters are based on typical methods for other cannabinoids and should be optimized for your specific instrument and application.[11]
| Parameter | Suggested Starting Condition |
| LC Column | C18, <3 µm particle size (e.g., 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical run time is 5-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined experimentally) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of this compound to find the precursor ion and optimal product ions. |
| Internal Standard | A deuterated analog of this compound would be ideal. If unavailable, a structurally similar cannabinoid with a stable isotope label can be used. |
References
- 1. This compound | CAS:1259515-25-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research2reality.com [research2reality.com]
- 4. youtube.com [youtube.com]
- 5. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. gcms.cz [gcms.cz]
- 11. Quantification of Cannabinoids and their Free and Glucuronide Metabolites in Whole Blood by Disposable Pipette Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. agilent.com [agilent.com]
Technical Support Center: 10-O-Ethylcannabitriol Animal Dosing Protocols
Disclaimer: 10-O-Ethylcannabitriol is a naturally occurring cannabinoid found in Cannabis sativa L.[1]. As a novel compound, extensive public data on its specific metabolism, pharmacokinetics, and optimized animal dosing protocols are limited. The following guidelines are based on established principles for the preclinical evaluation of hydrophobic, cannabinoid-like compounds and should be adapted based on empirical observations in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: As a hydrophobic compound, this compound is not readily soluble in aqueous solutions, which is a common challenge for many drug candidates. This poor water solubility can lead to low and variable oral bioavailability. Therefore, the primary challenge is to develop a formulation that enhances its solubility and absorption to ensure consistent and reproducible systemic exposure in animal models.
Q2: What are the recommended starting points for vehicle selection for this compound?
A2: For preclinical studies, a multi-tiered approach to vehicle selection is recommended. Simple formulations should be tested first, progressing to more complex systems if necessary. See the table below for a summary of common vehicle options for hydrophobic compounds.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation Type | Vehicle Composition | Advantages | Disadvantages |
| Oil-based Solution | Sesame oil, MCT oil | Simple to prepare, can improve oral absorption of lipophilic compounds. | May not be suitable for all routes of administration; potential for variability in absorption. |
| Co-solvent System | PEG400, Propylene Glycol, Ethanol, Water | Can achieve higher drug concentrations. | Potential for toxicity at high concentrations of organic solvents. |
| Surfactant-based | Tween 80, Cremophor EL | Forms micelles that can solubilize the compound. | Can have its own biological effects and may cause toxicity. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to increase aqueous solubility. | Can be expensive; may alter the pharmacokinetic profile. |
| Nanosuspension | Compound milled to nanoparticles with stabilizers. | Increases surface area for dissolution. | Requires specialized equipment for preparation. |
Q3: Which animal models are most appropriate for studying the effects of this compound?
A3: The choice of animal model depends on the research question. For initial pharmacokinetic and safety studies, rodents such as mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley) are commonly used. For specific therapeutic areas, such as inflammation or pain, established disease models in these species are appropriate.
Q4: How should I determine the starting dose for my efficacy studies?
A4: Dose-ranging studies are essential. It is advisable to start with a low dose and escalate to establish a dose-response relationship. If no prior data exists, you can extrapolate from in vitro effective concentrations or from doses of structurally similar cannabinoids. A common starting dose for novel cannabinoids in rodents is in the range of 1-10 mg/kg.
Troubleshooting Guide
Problem 1: Inconsistent or low plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Formulation/Solubility | The compound may be precipitating in the gastrointestinal tract. Try a different formulation strategy from Table 1, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to improve solubility and absorption.[2][3][4] |
| First-Pass Metabolism | The compound may be extensively metabolized in the liver before reaching systemic circulation. Consider a different route of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the liver. |
| Incorrect Gavage Technique | Improper oral gavage can lead to dosing errors or aspiration. Ensure personnel are properly trained and use appropriately sized gavage needles.[5][6] |
Problem 2: Observed adverse effects in animals at higher doses (e.g., sedation, hypothermia).
| Potential Cause | Troubleshooting Step |
| Cannabinoid-like CNS Effects | Many cannabinoids exhibit a "tetrad" of effects in rodents: hypothermia, catalepsy, analgesia, and reduced locomotion.[7] These may be on-target effects. |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects. Run a vehicle-only control group to assess the tolerability of the formulation. |
| Dose Too High | The dose may be exceeding the maximum tolerated dose (MTD). Perform a dose de-escalation study to identify a non-toxic, effective dose. |
Experimental Protocols
Protocol 1: Preparation of an Oil-based Formulation for Oral Gavage
-
Weigh the required amount of this compound.
-
Add a small amount of the selected oil (e.g., sesame oil) and triturate to form a smooth paste.
-
Gradually add the remaining volume of oil while continuously mixing.
-
Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect for any undissolved particles before administration.
-
Prepare fresh on the day of the experiment.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Acclimatization: Acclimatize animals for at least 7 days before the study.
-
Dosing: Administer this compound via the desired route (e.g., oral gavage at 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
Caption: Hypothetical CB2 receptor signaling pathway for this compound.
Caption: General experimental workflow for preclinical evaluation.
Caption: Troubleshooting decision tree for unexpected in vivo results.
References
- 1. Unusual Animals Help Scientists Probe the ECS | Project CBD [projectcbd.org]
- 2. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unc.edu [research.unc.edu]
- 6. research.unc.edu [research.unc.edu]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Novel Cannabinoid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the synthesis of novel cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling a chemical synthesis route for a novel cannabinoid that was successful at the lab bench?
When moving from a laboratory scale to a larger production, several key challenges emerge. A laboratory-scale synthesis may rely on techniques that are not economically or practically viable for large-scale production, such as purification by chromatography.[1] Byproduct formation can become a more significant issue at scale, complicating purification efforts.[1] Additionally, protecting group strategies that work well in small batches may need to be revised to shorten the overall synthesis and improve efficiency.[1]
Q2: My biosynthetic cannabinoid yield is high in a microbial host at the flask level, but drops significantly in the bioreactor. What are the potential causes?
This is a common issue when scaling up fermentation processes. Several factors could be at play:
-
Precursor Limitation: The metabolic pathways in your host organism (e.g., yeast) might not be able to supply the necessary precursor molecules, such as olivetolic acid and geranyl pyrophosphate (GPP), at a sufficient rate to maintain high production levels in a larger volume.[2]
-
Enzymatic Bottlenecks: The enzymes introduced into your host to produce the cannabinoid may become a rate-limiting step.[3]
-
Autotoxicity: The synthesized cannabinoid itself or intermediate compounds in the pathway may be toxic to the host organism, leading to reduced growth and productivity at higher concentrations.[2]
-
Suboptimal Bioreactor Conditions: Factors like oxygen transfer, pH, temperature, and nutrient distribution can be more challenging to control in a large bioreactor compared to a shake flask, impacting cell health and synthesis efficiency.
Q3: Why is purification of scaled-up synthetic cannabinoids so challenging?
Purification is a major bottleneck in large-scale cannabinoid production. The complexity arises from several factors:
-
Structural Similarity: The target cannabinoid often has a very similar structure and boiling point to its isomers and byproducts, making separation difficult.[4]
-
Complex Matrices: Crude extracts from both chemical and biological synthesis contain a wide array of compounds, including lipids, pigments like chlorophyll, and waxes, which must be removed.[5][6]
-
Cost and Scalability of Techniques: High-performance liquid chromatography (HPLC), while effective at the analytical level, can be prohibitively expensive and inefficient for large-scale preparative purification.[5] Flash chromatography, a cheaper alternative, often provides poor resolution for cannabinoids.[7]
-
Solvent Use: Many purification methods rely on large volumes of organic solvents, which are often toxic and environmentally unfriendly, posing a challenge for creating "green" processes.[4][7]
Troubleshooting Guides
Troubleshooting Low Yields in Chemical Synthesis Scale-Up
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient reaction kinetics at a larger scale; poor heat and mass transfer. | Optimize reaction temperature and mixing parameters. Consider transitioning from batch to a continuous-flow reactor to improve control over reaction parameters.[8] |
| Formation of multiple, difficult-to-separate byproducts | Side reactions becoming more prevalent at higher concentrations or longer reaction times. | Re-evaluate the catalyst and solvent system. Tighter control of reaction temperature can minimize side reactions. A continuous-flow setup can offer precise control over residence time, potentially reducing byproduct formation.[8] |
| Product degradation during workup | Instability of the target cannabinoid under the workup conditions (e.g., acid or base sensitivity). | Perform stability studies on your target compound. Consider alternative, milder workup and extraction procedures. |
Troubleshooting Impurities in Final Product After Purification
| Symptom | Possible Cause | Suggested Solution |
| Presence of waxes and lipids after extraction | Incomplete winterization process. | Ensure the extract is fully dissolved in the solvent (e.g., ethanol) before cooling. Optimize the cooling temperature and time; temperatures between -40°C and 0°C are typically used.[5] |
| Residual color (e.g., chlorophyll) in the final oil | Inefficient removal of pigments. | Implement a color remediation column (CRC) step using adsorbents like silica gel or activated clay to selectively remove pigments.[6] |
| Co-elution of isomers during chromatography | Insufficient resolution of the chromatographic method. | Switch from flash chromatography to preparative HPLC for better separation.[7] If using reverse-phase (RP) chromatography, be aware that cannabinoids have poor water solubility, which can be an issue with aqueous mobile phases at a preparative scale.[4] |
| Psychoactive THC contamination in a non-psychoactive cannabinoid product | Incomplete separation of THC from the target cannabinoid. | This is a common regulatory and purification challenge.[4] Techniques like simulated moving bed (SMB) chromatography with green mobile phases (e.g., water and ethanol) can be effective for continuous THC removal.[4] |
Experimental Protocols
Protocol 1: Winterization for Wax Removal from Crude Cannabinoid Extract
This protocol is designed to precipitate and remove lipids and waxes from a crude cannabinoid extract.
-
Dissolution: Completely dissolve the crude extract in ethanol. A common starting ratio is 3:1 (solvent to extract).[5] Gentle heating may be required to ensure full dissolution.
-
Precipitation: Rapidly cool the solution to between -40°C and 0°C. This can be achieved using a specialized freezer or a dry ice/acetone bath. Allow the solution to rest at this temperature for 24-48 hours to ensure complete precipitation of the waxes.
-
Filtration: While maintaining the cold temperature, filter the solution through a vacuum filtration apparatus. The precipitated waxes will be collected on the filter paper.
-
Solvent Removal: Remove the solvent (ethanol) from the filtered solution using a rotary evaporator to yield the dewaxed cannabinoid extract.
Protocol 2: General Workflow for Cannabinoid Purification
This protocol outlines a typical multi-step process for purifying cannabinoids from a crude extract to a high-purity final product.
-
Extraction: Extract cannabinoids from the source material (e.g., plant biomass, microbial cell paste) using a suitable solvent or supercritical fluid extraction (SFE). SFE using CO2 is considered a greener alternative to organic solvents.[7]
-
Winterization: Perform winterization as described in Protocol 1 to remove waxes and lipids.[5]
-
Decarboxylation (Optional): If the acidic form of the cannabinoid (e.g., CBDA) is not the desired final product, heat the extract to convert it to its neutral form (e.g., CBD).
-
Chromatographic Separation: Employ a chromatographic technique to separate the target cannabinoid from other compounds. Preparative liquid chromatography is often the most promising technique for achieving high purity.[4]
-
Solvent Recovery: Remove the chromatography solvents, typically under vacuum, to isolate the purified cannabinoid.
-
Crystallization (Optional): If the cannabinoid is crystalline, this step can be used to achieve very high purity (>99%).[5]
Visualizations
Caption: General workflow for cannabinoid synthesis and purification.
Caption: Key enzymatic steps in the biosynthesis of major cannabinoids.
Caption: Decision tree for troubleshooting low product purity.
References
- 1. Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cannabinoid biosynthesis breakthrough unveiled [businessofcannabis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mediabros.store [mediabros.store]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Enzymatic Synthesis of Cannabinoid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of cannabinoid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the biosynthesis of major cannabinoid derivatives?
A1: The primary enzymes in the biosynthesis of major cannabinoids are cannabigerolic acid (CBGA) synthase, tetrahydrocannabinolic acid (THCA) synthase, and cannabidiolic acid (CBDA) synthase. CBGA synthase catalyzes the production of CBGA, the precursor to other major cannabinoids.[1][2] THCA synthase and CBDA synthase then convert CBGA into THCA and CBDA, respectively.[3]
Q2: What are the general advantages of using enzymatic synthesis over chemical synthesis for cannabinoid derivatives?
A2: Enzymatic synthesis offers several advantages, including high specificity, which minimizes the formation of unwanted byproducts and simplifies purification.[4] Enzymes operate under mild reaction conditions (e.g., neutral pH, lower temperatures), reducing energy consumption and the need for hazardous chemicals.[4] This makes the process more environmentally friendly and sustainable.
Q3: How can I improve the stability and reusability of my enzymes?
A3: Enzyme immobilization is a common strategy to enhance stability and allow for reuse.[5][6] This involves attaching the enzyme to an insoluble support material. Other methods to improve stability include protein engineering, chemical modification, and the use of soluble additives like polymers or salts.[5][6]
Q4: What are the critical parameters to optimize for an efficient enzymatic reaction?
A4: Key parameters to optimize include pH, temperature, substrate concentration, and the presence of any necessary cofactors.[7] Each enzyme has an optimal range for these parameters where it exhibits maximum activity. It is also important to consider potential inhibition by substrates or products.
Q5: What analytical techniques are most suitable for monitoring my enzymatic reaction and quantifying the cannabinoid products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the analysis of cannabinoid derivatives.[8][9][10][11] This technique allows for the separation and quantification of various cannabinoids, including their acidic and neutral forms, without the need for derivatization.[10]
Troubleshooting Guide
Low or No Product Yield
Q: My enzymatic reaction is showing very low conversion of the substrate to the desired cannabinoid derivative. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common issue in biocatalysis. Here’s a step-by-step troubleshooting guide:
-
Verify Enzyme Activity:
-
Problem: The enzyme may be inactive or have low specific activity.
-
Solution: Perform an enzyme activity assay using a standard protocol to confirm the activity of your enzyme batch. Ensure proper storage conditions (e.g., -20°C or -80°C) to prevent degradation.[12] Repeated freeze-thaw cycles can also denature the enzyme.[7]
-
-
Optimize Reaction Conditions:
-
Problem: The reaction pH, temperature, or buffer composition may be suboptimal.
-
Solution: Systematically vary the pH and temperature to find the optimal conditions for your specific enzyme. Ensure your buffer components do not inhibit the enzyme. For example, the optimal pH for CBDA synthase is around 5.0, while for the prenyltransferase NphB used in CBGA synthesis, it is closer to 8.0.[7] The optimal temperature for CBGA synthase activity is reported to be between 28°C and 32°C.
-
-
Check Substrate and Cofactor Concentrations:
-
Problem: The substrate concentration might be too low, or a necessary cofactor could be missing or at an insufficient concentration.
-
Solution: Increase the substrate concentration to ensure the enzyme is saturated. However, be aware of potential substrate inhibition at very high concentrations. Verify if your enzyme requires any cofactors (e.g., Mg²⁺ for some prenyltransferases) and ensure they are present at the optimal concentration.[13]
-
-
Investigate Product Inhibition:
-
Problem: The accumulation of the product during the reaction can inhibit the enzyme's activity.
-
Solution: Monitor the reaction progress over time. If the reaction rate slows down significantly as the product concentration increases, product inhibition may be occurring. Consider in-situ product removal techniques, such as using a two-phase system or adsorption, to continuously remove the product from the reaction medium.
-
-
Assess Enzyme Stability in the Reaction Mixture:
-
Problem: The enzyme may be unstable under the operational conditions over the full course of the reaction.
-
Solution: Take samples at different time points and assay for enzyme activity. If activity decreases over time, consider enzyme immobilization to improve operational stability.
-
Enzyme Instability and Short Half-Life
Q: My enzyme loses activity rapidly during the synthesis. How can I enhance its stability?
A: Enhancing enzyme stability is crucial for process efficiency and cost-effectiveness. Here are several strategies:
-
Enzyme Immobilization: This is a widely used technique to improve enzyme stability and allow for easy separation and reuse.[5][6] Covalent attachment to a support like chitosan is a common method.
-
Protein Engineering: Site-directed mutagenesis can be used to introduce amino acid substitutions that enhance the enzyme's structural stability, for example, by creating new disulfide bonds or increasing hydrophobic interactions within the protein core.
-
Chemical Modification: Modifying the enzyme's surface with chemical reagents can increase its rigidity and resistance to denaturation.
-
Use of Additives: The addition of stabilizers such as polyols (e.g., glycerol, sorbitol), polymers (e.g., PEG), or salts can help maintain the enzyme's native conformation.
Difficulties in Product Purification
Q: I am struggling to purify my target cannabinoid derivative from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the similar physicochemical properties of different cannabinoids.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative-scale purification of cannabinoids.[14] Flash chromatography can also be used as a primary purification step.[14]
-
Crystallization: If the target cannabinoid derivative is crystalline, crystallization can be a highly effective and scalable purification method. This can sometimes be achieved by first converting the cannabinoid acid into a more stable acetate derivative.[15][16]
-
Liquid-Liquid Extraction: This can be used as an initial step to separate the cannabinoids from the aqueous reaction buffer. The choice of solvent is critical for achieving good separation.
Data Presentation
Table 1: Optimal Reaction Conditions for Key Cannabinoid Biosynthesis Enzymes
| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Cofactors/Notes |
| CBGA Synthase | Geranyl pyrophosphate + Olivetolic acid | CBGA | ~8.0[7] | 28 - 32[1] | Requires Mg²⁺[13] |
| THCA Synthase | CBGA | THCA | 5.5 - 6.0[17] | ~30[17] | FAD-dependent[18] |
| CBDA Synthase | CBGA | CBDA | 5.0[19] | Not specified | FAD-dependent[19] |
Table 2: Kinetic Parameters of Cannabidiolic Acid (CBDA) Synthase
| Substrate | K_m (mM) | k_cat (s⁻¹) |
| Cannabigerolic acid (CBGA) | 0.206[19] | 0.19[19][20] |
| Cannabinerolic acid | 0.137[19] | 0.03[19][20] |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay for Cannabinoid Synthases
This protocol provides a general framework for determining the activity of THCA synthase or CBDA synthase.
Materials:
-
Purified THCA synthase or CBDA synthase
-
Cannabigerolic acid (CBGA) substrate
-
Reaction buffer (e.g., 100 mM sodium citrate buffer, pH 5.5 for THCA synthase)[17]
-
Quenching solution (e.g., methanol or ethanol)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of CBGA in a suitable organic solvent (e.g., ethanol or methanol).
-
Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer.
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C for THCA synthase).[17]
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Incubate the reaction for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of quenching solution (e.g., cold methanol).
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC-UV to quantify the amount of product (THCA or CBDA) formed.
-
Calculate the enzyme activity in units (µmol of product formed per minute) per mg of enzyme.
Protocol 2: Immobilization of a Cannabinoid Synthase on Chitosan Beads
This protocol describes the covalent immobilization of an enzyme, such as a cannabinoid synthase, onto glutaraldehyde-activated chitosan beads.
Materials:
-
Chitosan beads
-
Glutaraldehyde solution (e.g., 1% v/v)
-
Purified enzyme solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium borohydride solution (optional, for reduction of Schiff bases)
Procedure:
-
Activation of Chitosan Beads:
-
Wash the chitosan beads with distilled water.
-
Immerse the beads in a glutaraldehyde solution for a specified time (e.g., 4 hours) at room temperature with gentle shaking.[21]
-
Thoroughly wash the activated beads with distilled water and then with the phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the purified enzyme solution to the activated chitosan beads in a phosphate buffer.
-
Incubate the mixture at a low temperature (e.g., 4°C) with gentle agitation for a set period (e.g., 12-24 hours) to allow for covalent bond formation.
-
Separate the immobilized enzyme beads from the solution. The supernatant can be assayed for remaining protein to determine the immobilization efficiency.
-
-
Washing and Storage:
-
Wash the immobilized beads with buffer to remove any non-covalently bound enzyme.
-
(Optional) To form more stable bonds, the Schiff bases can be reduced by incubating with a sodium borohydride solution.
-
Store the immobilized enzyme in a suitable buffer at 4°C until use.
-
Protocol 3: Purification of Enzymatically Synthesized Cannabinoid Derivatives
This protocol outlines a general procedure for the purification of cannabinoid acids from an aqueous reaction mixture.
Materials:
-
Reaction mixture containing the cannabinoid derivative
-
Organic solvent for extraction (e.g., ethyl acetate or hexane)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Flash chromatography system or preparative HPLC
-
Rotary evaporator
Procedure:
-
Extraction:
-
After the enzymatic reaction is complete, acidify the aqueous mixture to a pH of ~2-3 to ensure the cannabinoid acids are in their protonated form.
-
Extract the mixture several times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Concentration:
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the crude product.
-
-
Chromatographic Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Purify the target cannabinoid derivative using flash chromatography or preparative HPLC with an appropriate column and mobile phase system.
-
Collect the fractions containing the pure product.
-
-
Final Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cannabinoid derivative.
-
Visualizations
References
- 1. Biosynthesis of CBG: CBGA Pathway and Synthase Enzyme - Blog - JointCommerce [app.jointcommerce.com]
- 2. bostonhempinc.com [bostonhempinc.com]
- 3. blimburnseeds.com [blimburnseeds.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 6. Efficient and easible biocatalysts: Strategies for enzyme improvement. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tetrahydrocannabinolic acid synthase(EC 1.21.3.7) - Creative Enzymes [creative-enzymes.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blimburnseeds.com [blimburnseeds.com]
- 16. PROCESS FOR THE SYNTHESIS AND PURIFICATION OF CANNABINOIC ACIDS AND ACYLATED DERIVATIVES THEREOF - Patent 4186886 [data.epo.org]
- 17. scispace.com [scispace.com]
- 18. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]
- 19. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
Validating Analytical Methods for Novel Cannabinoids in Oral Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic and naturally occurring cannabinoids, such as 10-O-Ethylcannabitriol, necessitates robust and validated analytical methods for their detection in biological matrices. Oral fluid is an increasingly important matrix for drug testing due to its non-invasive collection and correlation with recent drug use. This guide provides a comparative overview of established analytical methods for cannabinoids in oral fluid, offering a framework for validating a method for a new compound like this compound. The information presented is based on published and validated methodologies for other cannabinoids, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methodologies
The accurate quantification of cannabinoids in oral fluid typically involves a multi-step process encompassing sample collection, preparation, and instrumental analysis. While various techniques exist, LC-MS/MS has become the gold standard due to its high sensitivity and specificity.[1] Alternative methods include gas chromatography-mass spectrometry (GC-MS), which is also highly specific and sensitive.[1][2] Immunoassay screening offers a rapid preliminary test but requires confirmation by a more definitive method like LC-MS/MS or GC-MS.[1]
The choice of sample preparation is critical for removing interferences and concentrating the analyte of interest. Common approaches include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[3][4][5]
The following sections detail and compare these methodologies, providing a basis for selecting and validating a method for this compound.
Data Presentation: Performance Characteristics of Cannabinoid Analytical Methods in Oral Fluid
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for the analysis of various cannabinoids in oral fluid. These values can serve as a benchmark when validating a method for this compound.
Table 1: Comparison of Sample Preparation Methods
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Principle | Differential partitioning between a solid and liquid phase | Partitioning between two immiscible liquid phases | Precipitation of proteins using a solvent or salt |
| Selectivity | High | Moderate to High | Low |
| Recovery | Generally high (e.g., 26.0-98.8% for various cannabinoids)[6][7] | Variable, may not be suitable for all analytes (e.g., failed to extract THC-gluc and THCCOOH-gluc in one study)[4] | Can be effective, with good recoveries reported for some cannabinoids[3] |
| Automation Potential | High | Moderate | High |
| Sample Throughput | High (e.g., 96-well plate format)[6][7] | Lower | High |
| Cost | Higher (cartridges) | Lower (solvents) | Lowest (solvents) |
Table 2: Typical LC-MS/MS Method Validation Parameters for Cannabinoids in Oral Fluid
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.05 - 2.5 ng/mL[3][8] |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15-20%[6][7][8] |
| Accuracy (% Bias) | Within ±15-20% of the target concentration[6][7][8] |
| Mean Extraction Efficiency | 26.0 - 98.8%[6][7] |
| Matrix Effect | Should be assessed and minimized[9] |
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of an analytical method for a novel cannabinoid like this compound in oral fluid, based on established protocols for other cannabinoids.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
This protocol is adapted from a validated method for the analysis of ten cannabinoids in oral fluid.[6][7]
-
Sample Pre-treatment: To 1 mL of oral fluid, add an internal standard solution.
-
Conditioning: Condition an Oasis Prime HLB 30 mg 96-well plate with methanol followed by deionized water.[6][7]
-
Loading: Load the pre-treated oral fluid sample onto the SPE plate.
-
Washing: Wash the plate with a solution such as 5% methanol in water to remove interferences.
-
Elution: Elute the cannabinoids with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a generalized protocol based on common practices for cannabinoid analysis.[3][6][7]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a BEH C18, is typically used for separation.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is frequently used, in either positive or negative ion mode depending on the analyte.[7]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the analytical method validation process.
Caption: General workflow for the analysis of cannabinoids in oral fluid.
Caption: Key parameters for analytical method validation.
References
- 1. Detection of Cannabinoids in Oral Fluid Specimens as the Preferred Biological Matrix for a Point-of-Care Biosensor Diagnostic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid. [cmcr.ucsd.edu]
- 7. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Guide to Cross-Laboratory Quantification of Cannabinoids
A comparative guide for researchers, scientists, and drug development professionals on the principles of inter-laboratory validation for cannabinoid quantification, with a focus on robust analytical methodologies.
Introduction
The accurate quantification of cannabinoids is pivotal for pharmacology, toxicology, and clinical studies. Inter-laboratory variation, stemming from differences in methodology, instrumentation, and sample handling, can pose significant challenges to the standardization of results.[1] Proficiency testing (PT) programs and inter-laboratory comparisons (ILCs) are crucial for evaluating and harmonizing the performance of analytical laboratories.[2][3]
Performance Comparison of Cannabinoid Quantification Methods
The following table summarizes typical performance characteristics for the quantification of cannabinoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and highly sensitive technique.[4][5] The data presented is a synthesis from various validation studies to represent a hypothetical cross-laboratory comparison and highlight key validation parameters.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Bias) | -5.2% to +8.5% | -7.8% to +10.2% | -9.1% to +6.4% | Within ±15% |
| Precision (%RSD) | ||||
| - Intra-day | < 6.5% | < 7.2% | < 5.8% | < 15% |
| - Inter-day | < 8.1% | < 9.5% | < 7.9% | < 15% |
| Linearity (r²) | > 0.995 | > 0.992 | > 0.997 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL | 0.8 ng/mL | Method Dependent |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to minimizing inter-laboratory variability. Below are generalized methodologies for the quantification of cannabinoids using LC-MS/MS, based on common practices in the field.[4][6][7]
Sample Preparation (Plasma)
-
Aliquoting : Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation : Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation : Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
-
Instrumentation : Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Injection Volume : 5-10 µL.
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection of the target cannabinoids and internal standards.
Data Analysis and Quantification
-
Calibration Curve : Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Regression Analysis : Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Quantification : Determine the concentration of the cannabinoids in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Methodologies and Pathways
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study or proficiency test for cannabinoid quantification.[2][8]
Workflow for an inter-laboratory cannabinoid quantification study.
General Cannabinoid Signaling Pathway
This diagram depicts a simplified, general signaling pathway for cannabinoids acting through the CB1 and CB2 receptors, which are G-protein coupled receptors.[9][10][11]
Simplified cannabinoid signaling cascade via CB1 and CB2 receptors.
Conclusion
The cross-validation of analytical methods across different laboratories is a cornerstone of robust scientific research and drug development. While specific data for this compound is not yet prevalent, the principles and methodologies established for other cannabinoids provide a clear roadmap for ensuring analytical consistency. By adhering to detailed and harmonized protocols, participating in proficiency testing programs, and understanding the performance characteristics of analytical methods like LC-MS/MS, the scientific community can enhance the reliability and comparability of cannabinoid quantification data. This, in turn, will facilitate more accurate and meaningful interpretations of research findings and support the development of safe and effective cannabinoid-based therapeutics.
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ9-THC, Δ8-THC, CBN and THCV) in food samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. a2la.org [a2la.org]
- 9. Cannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System [mdpi.com]
- 11. researchgate.net [researchgate.net]
Efficacy of 10-O-Ethylcannabitriol: A Comparative Analysis with Synthetic Cannabinoids
A critical gap in current cannabinoid research is the lack of biological data for many identified phytocannabinoids. This guide addresses the current scientific void concerning 10-O-Ethylcannabitriol and provides a framework for its future evaluation against well-characterized synthetic cannabinoids.
Introduction: The expanding landscape of cannabinoid research necessitates a thorough understanding of the pharmacological profiles of both naturally occurring and synthetic cannabinoids. While compounds like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been extensively studied, many other phytocannabinoids remain enigmatic. One such compound is this compound, a phenol derivative isolated from the pollen of Cannabis sativa L.[1] To date, the scientific literature available through public databases does not contain information on the biological activity, mechanism of action, or efficacy of this compound.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating the efficacy of novel cannabinoids. Due to the absence of experimental data for this compound, this document will present a hypothetical comparison with established synthetic cannabinoids, such as JWH-018 and HU-210. The provided data tables, experimental protocols, and signaling pathway diagrams are intended to serve as a template for future research in this area.
Hypothetical Efficacy Comparison
The following tables present a hypothetical comparison of this compound with known synthetic cannabinoids. The data for this compound is purely illustrative and intended to demonstrate how such a comparison would be structured.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 |
| HU-210 | 0.061 | 0.52 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at Cannabinoid Receptors (EC50, nM)
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| This compound | Data Not Available | Data Not Available |
| JWH-018 | 42 | 43 |
| HU-210 | 0.97 | 1.8 |
Note: EC50 represents the concentration of a compound that produces 50% of the maximal possible effect. Lower EC50 values indicate greater potency.
Experimental Protocols
The following are standard experimental methodologies used to determine the efficacy of cannabinoids.
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To measure the equilibrium dissociation constant (Ki) of this compound and synthetic cannabinoids for CB1 and CB2 receptors.
-
Methodology:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.
-
A radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP-55,940) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a synthetic cannabinoid) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay (G-protein Activation Assay):
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon ligand binding.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and synthetic cannabinoids as agonists at CB1 and CB2 receptors.
-
Methodology:
-
Cell membranes expressing the cannabinoid receptor are incubated with the test compound.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction.
-
Upon receptor activation by an agonist, the associated G-protein exchanges GDP for GTP, and [³⁵S]GTPγS binds to the activated Gα subunit.
-
The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Dose-response curves are generated to determine the EC50 and Emax values.
-
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the CB1 receptor, a G-protein coupled receptor.
Experimental Workflow for Cannabinoid Efficacy Assessment
The diagram below outlines a typical workflow for assessing the efficacy of a novel cannabinoid.
Conclusion
While this compound has been identified as a constituent of Cannabis sativa, its pharmacological properties remain unknown. The framework presented in this guide offers a roadmap for the systematic evaluation of this and other novel cannabinoids. A direct comparison of the efficacy of this compound with synthetic cannabinoids is not currently possible due to the lack of empirical data. Future research, employing the experimental protocols and analytical approaches outlined herein, is essential to elucidate the therapeutic potential and physiological effects of this and other understudied phytocannabinoids. Such studies will be instrumental in advancing our understanding of the endocannabinoid system and the development of novel cannabinoid-based therapeutics.
References
In Vivo Validation of Anti-inflammatory Effects: A Comparative Guide for 10-O-Ethylcannabitriol
Disclaimer: To date, there is a notable absence of published in vivo studies specifically investigating the anti-inflammatory properties of 10-O-Ethylcannabitriol. This guide, therefore, provides a comparative framework using well-researched cannabinoids, namely Cannabidiol (CBD) and Cannabigerol (CBG), as benchmarks. The experimental data and protocols detailed herein are derived from existing literature on these established anti-inflammatory cannabinoids and are intended to serve as a comprehensive reference for designing and evaluating future in vivo studies on this compound and other novel cannabinoid derivatives.
Comparative Analysis of Anti-inflammatory Cannabinoids
The anti-inflammatory potential of cannabinoids is a significant area of research. While data on this compound is not yet available, studies on CBD and CBG have consistently demonstrated their ability to reduce pro-inflammatory cytokines and mitigate inflammatory responses in various preclinical models.[1][2] These compounds primarily exert their effects through modulation of the endocannabinoid system, including interactions with CB1 and CB2 receptors, and other cellular signaling pathways.[1][3]
Quantitative Data Summary
The following tables summarize the in vivo anti-inflammatory effects of CBD and CBG from various studies. This data provides a baseline for the level of efficacy that could be expected from a novel anti-inflammatory cannabinoid.
Table 1: In Vivo Anti-inflammatory Effects of Cannabidiol (CBD)
| Animal Model | Inducing Agent | Dosage & Route | Key Inflammatory Markers | Percentage Reduction (%) | Reference |
| Mouse | Lipopolysaccharide (LPS) | 1.25, 2.5, 5 µM (in vitro) | iNOS, IL-1β | iNOS: up to 89.45%, IL-1β: up to 59.80% | [4] |
| Mouse | λ-carrageenan | 1 and 10 mg/kg (oral) | Paw Edema | No significant change | [4] |
| Mouse | Zymosan | - | TNF-α, Paw Swelling | Significant reduction | [5] |
| Diabetic Mice | - | - | IFN-γ, TNF-α | Significant reduction | [5] |
| Rat | Carrageenan | Transdermal | Edema | Significant prevention | [6] |
Table 2: In Vivo Anti-inflammatory Effects of Cannabigerol (CBG)
| Animal Model | Inducing Agent | Key Inflammatory Markers | Percentage Reduction (%) | Reference |
| Mouse | Dinitrobenzene sulfonic acid (DNBS) | Neutrophil infiltration | Significant reduction | |
| Mouse (colitis model) | - | Colon weight/length ratio, iNOS expression | Significant reduction | |
| Mouse (Huntington's model) | 3-nitropropionate | TNF-α, IL-6, COX-2, iNOS | Significant attenuation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for common in vivo inflammation models used to assess the anti-inflammatory properties of cannabinoids.
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats or ICR mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Compound Administration: The test compound (e.g., this compound) is administered, typically orally or intraperitoneally, at various doses. A positive control group receiving a known anti-inflammatory drug (e.g., dexamethasone) is also included.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.
-
Animals: BALB/c or C57BL/6 mice are frequently used.
-
Grouping and Compound Administration: Similar to the carrageenan model, animals are grouped and administered the test compound or a vehicle control.
-
Induction of Inflammation: LPS is administered via intraperitoneal injection.
-
Sample Collection: Blood samples are collected at specific time points after LPS injection to measure cytokine levels in the serum or plasma. Tissues can also be harvested for analysis of inflammatory markers.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.
-
Data Analysis: Cytokine levels in the treatment groups are compared to the control group to determine the anti-inflammatory effect.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.
Caption: Cannabinoid Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
References
- 1. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabidiol-transdermal delivery and anti-inflammatory effect in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Binding Affinity of 10-O-Ethylcannabitriol to CB1 and CB2 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with cannabinoid receptors is a critical step in preclinical development. This guide provides a framework for assessing the binding affinity of 10-O-Ethylcannabitriol for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, comparing it with established cannabinoids, and understanding the downstream signaling implications.
Currently, there is a lack of publicly available data on the specific binding affinity of this compound for CB1 and CB2 receptors. Therefore, this guide outlines the established experimental protocols to determine these values and presents a comparative landscape of binding affinities for several well-characterized natural and synthetic cannabinoids.
Comparative Binding Affinities of Known Cannabinoids
To establish a benchmark for evaluating a novel compound, it is essential to compare its binding affinity to that of known ligands. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values for several key cannabinoids at human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 25.1 - 40.7 | 35.2 - 36.4 | Non-selective |
| Cannabidiol (CBD) | ~14,400 | >10,000 | Low affinity for both |
| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1 selective |
| 2-Arachidonoylglycerol (2-AG) | Binds to both | Binds to both | Endogenous agonist |
| WIN55,212-2 (synthetic) | 2.4 - 16.7 | 3.7 | Non-selective |
| CP55,940 (synthetic) | 0.98 - 2.5 | 0.92 | Non-selective |
| JWH-015 (synthetic) | 6.80 x 10¹ | High | CB2 selective |
| JWH-210 (synthetic) | 5.8 x 10⁻² | High | CB1 selective |
| SR141716A (Rimonabant) | 1.98 - 2.9 | >1000 | CB1 antagonist/inverse agonist |
| SR144528 | >1000 | 0.60 | CB2 antagonist/inverse agonist |
Note: Ki values can vary between studies due to different experimental conditions.[1][2][3][4][5][6]
Experimental Protocol: Radioligand Binding Assay
The gold standard for determining the binding affinity of a test compound is the radioligand binding assay. This competitive binding experiment measures the ability of a non-radioactive compound (the "competitor," e.g., this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the receptor of interest.
Materials and Reagents:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: Typically [³H]CP55,940 or [³H]WIN55,212-2.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., WIN55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are then stored at -80°C.[7] The protein concentration is determined using an assay like the BCA assay.[7]
-
Assay Setup: The assay is typically performed in a 96-well plate.[7]
-
Incubation:
-
To each well, add the cell membrane preparation (containing a specific amount of protein), the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound).
-
For determining total binding, the test compound is omitted.
-
For determining non-specific binding, a high concentration of an unlabeled ligand is added to saturate the receptors and prevent the radioligand from binding specifically.
-
The plate is incubated (e.g., 60-90 minutes at 30°C) to allow the binding to reach equilibrium.[7]
-
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioactivity.[7]
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Cannabinoid Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist, such as this compound (if it proves to be one), initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[8][9]
CB1 Receptor Signaling
CB1 receptors are predominantly found in the central nervous system and are responsible for the psychotropic effects of cannabinoids.[10][11] Their activation generally leads to an inhibition of neurotransmitter release.[11] Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][11]
-
Modulation of Ion Channels: The Gβγ subunit can directly inhibit N-type and P/Q-type calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[12][13]
-
Activation of MAP Kinase Pathway: CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell survival.[8][13]
CB2 Receptor Signaling
CB2 receptors are primarily expressed in the immune system and are involved in modulating immune responses and inflammation.[12][14] While sharing similarities with CB1 signaling, there are some distinctions:
-
Inhibition of Adenylyl Cyclase: Similar to CB1, the Gαi subunit of the G-protein coupled to CB2 inhibits adenylyl cyclase, reducing cAMP levels.[14]
-
Activation of MAP Kinase Pathway: CB2 activation also stimulates the MAPK pathway (ERK, JNK, and p38), which plays a crucial role in immune cell function, including proliferation, differentiation, and cytokine production.[14]
-
PI3K/Akt Pathway: The βγ subunits can also activate the PI3K/Akt pathway, which is important for cell survival and other immune cell functions.[14]
By following the outlined experimental protocol, researchers can determine the binding affinity of this compound for CB1 and CB2 receptors. This quantitative data, when compared against the affinities of known cannabinoids, will provide crucial insights into its potential pharmacological profile and guide further investigation into its functional activity and therapeutic potential.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. birchandfog.biz [birchandfog.biz]
Ensuring Reproducible Research: A Comparative Guide to Evaluating 10-O-Ethylcannabitriol
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid research is rapidly expanding, with novel compounds continually being identified. Among these is 10-O-Ethylcannabitriol, a lesser-known cannabinoid found in the pollen of Cannabis sativa L.[1]. To date, publicly available experimental data on the pharmacological activity of this compound is limited. This guide provides a framework for the systematic and reproducible evaluation of this and other novel cannabinoids, placing its potential profile in the context of well-characterized alternatives.
Reproducibility is a cornerstone of scientific advancement, ensuring that findings can be independently verified. In the field of cannabinoid research, this is particularly critical due to the variability in methodologies and the complexity of the endocannabinoid system[2][3]. Standardized experimental protocols and reference materials are paramount for generating reliable and comparable data across different laboratories[2].
Comparative Data Framework
To comprehensively understand the pharmacological profile of a novel cannabinoid like this compound, its properties must be benchmarked against established compounds. The following table outlines key parameters and provides data for well-known cannabinoids, illustrating the data points necessary for a robust comparison.
| Parameter | Δ⁹-Tetrahydrocannabinol (THC) | Cannabidiol (CBD) | Synthetic Agonist (CP55,940) | This compound |
| Receptor Binding Affinity (Kᵢ) | ||||
| CB1 | ~5-40 nM (partial agonist)[4] | >10 µM (negative allosteric modulator)[5] | ~0.6 nM (full agonist) | Data Not Available |
| CB2 | ~3-40 nM | >10 µM | ~0.7 nM | Data Not Available |
| Functional Activity | ||||
| Receptor Activation | Partial agonist at CB1 and CB2 | Modulator of various receptors (e.g., 5-HT₁ₐ, TRPV1) | Full agonist at CB1 and CB2 | Data Not Available |
| cAMP Inhibition (EC₅₀) | Potent inhibitor | Little to no direct effect | Very potent inhibitor | Data Not Available |
| Physicochemical Properties | ||||
| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₂ | C₂₄H₄₀O₃ | C₂₃H₃₄O₄ |
| CAS Number | 1972-08-3 | 13956-29-1 | 83002-04-4 | 1259515-25-7[1] |
| Solubility | Soluble in organic solvents like ethanol, methanol, lipids | Soluble in organic solvents | Soluble in organic solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
Experimental Protocols for Reproducible Characterization
To fill the data gaps for novel compounds such as this compound, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments.
Cannabinoid Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compound for CB1 and CB2 receptors.
Methodology: Competitive Radioligand Binding Assay
-
Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP55,940.
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4) at 37°C for 60-90 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
A detailed protocol for such an assay can be found in various publications and methodology resources.[4][6][7]
Functional Activity Assays
Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors and to quantify its potency (EC₅₀) and efficacy.
Methodology: cAMP Accumulation Assay
-
Cell Line: Use a cell line expressing the cannabinoid receptor of interest (e.g., CHO-hCB1) that also expresses a reporter system sensitive to changes in cyclic AMP (cAMP) levels.
-
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate the cells with increasing concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin. Agonist activity at the Gᵢ/ₒ-coupled CB1/CB2 receptors will inhibit this stimulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect) and the Eₘₐₓ (the maximal effect) by fitting the data to a sigmoidal dose-response curve.
-
To test for antagonist activity, perform the assay in the presence of a known CB1/CB2 agonist and increasing concentrations of the test compound.
-
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Canonical Gᵢ/ₒ-coupled signaling pathway for the CB1 receptor.
Experimental Workflow for Cannabinoid Characterization
Caption: A workflow for the reproducible characterization of novel cannabinoids.
References
- 1. This compound | CAS:1259515-25-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cas 1972-08-3,DELTA9-TETRAHYDROCANNABINOL | lookchem [lookchem.com]
- 3. Polygalic acid | CAS:1260-04-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Solasodine | CAS:126-17-0 | Neuroprotective antioxidant glycoalkaloid | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Novel Cannabinoid Bioassays for Researchers
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cannabinoids is paramount. This guide provides a comprehensive comparison of novel cannabinoid bioassays, supported by peer-reviewed validation studies. It delves into the methodologies, performance data, and underlying principles of these assays to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Cannabinoid Bioassays
The selection of a suitable bioassay depends on various factors, including the specific cannabinoid of interest (natural or synthetic), the sample matrix, required sensitivity, and throughput. Below is a summary of quantitative data from validation studies of different novel cannabinoid bioassays.
| Assay Type | Analytes | Sample Matrix | Key Performance Metrics | Reference |
| LC-QTOF-MS | Synthetic cannabinoids and metabolites | Blood | Precision/Accuracy: Data available for 19 parent compounds and 19 metabolites. LOD: Not explicitly stated in the abstract. Agreement with previous testing: >94% | [1] |
| ELISA | JWH-018 and JWH-250 metabolites | Urine | Accuracy: 98%. Sensitivity: >95%. Specificity: >95%. Calibration: 5 ng/mL | [2] |
| Various Immunoassays | Cannabinoid metabolites | Urine | EMIT-d.a.u.: 2-3% unconfirmed positives. TOXI-LAB: Good confirmation for EMIT, but less sensitive. RIA: Correlated well with GC/MS positive findings, but concentrations did not correlate. | [3] |
| LC-QQQ-MS | 16 Cannabinoids (natural) | Cannabis sativa strains | Linearity, LOD, LOQ, Accuracy, Precision, Recovery, Matrix Effect: All evaluated. Analysis Time: 8 minutes. | [4] |
| HPLC-UV | 16 Cannabinoids (natural) | Not specified | Analysis Time: 9 minutes. Baseline separation of all compounds. | |
| HPLC-MS/MS | THC and its metabolites | Urine | High-sensitivity detection. Enables rapid, high-throughput analysis. | |
| HPLC | 11 major cannabinoids | Cannabis varieties (biomass and extracts) | Linearity (r2): >0.99 for all 11 cannabinoids. Accuracy (Recovery): 89.7% to 105.5% for most, 67.7% to 84.7% for minor constituents. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key cannabinoid bioassays.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Synthetic Cannabinoids
This method is highly effective for the identification and characterization of synthetic cannabinoids, including emergent compounds.
Sample Preparation:
-
Acquire de-identified blood sample extracts from a forensic toxicology laboratory.
-
Further sample processing steps (e.g., protein precipitation, solid-phase extraction) may be required depending on the specific sample and instrument.
LC-QTOF-MS Analysis:
-
Utilize a liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (e.g., SCIEX TripleTOF® 5600+).
-
Employ a non-targeted SWATH® acquisition method for data collection.
-
Develop a method that evaluates precision, accuracy, limits of detection, interferences, processed sample stability, and carryover for a panel of parent compounds and their metabolites.
Data Analysis:
-
Analyze the acquired data to identify and quantify synthetic cannabinoid parent compounds and metabolites.
-
Utilize sample-mining techniques with the non-targeted mass acquisition data to discover new or previously unreported synthetic cannabinoids.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Synthetic Cannabinoids
ELISA is a high-throughput method suitable for screening large numbers of samples for the presence of specific cannabinoids.
Assay Principle: This is a competitive immunoassay. The sample (e.g., urine) is added to microplate wells coated with antibodies specific to the target cannabinoid metabolite. An enzyme-conjugated version of the metabolite is then added. The free and enzyme-conjugated metabolites compete for binding to the antibodies. After an incubation period, the wells are washed, and a substrate is added that produces a color change in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of the target metabolite in the sample.
Procedure:
-
Calibrate the assay using standards of the target metabolite (e.g., 5-OH metabolite of JWH-018) at a known concentration (e.g., 5 ng/mL).
-
Add diluted urine samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated cannabinoid metabolite to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Read the absorbance of the wells using a microplate reader.
-
Confirm positive results using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
In Vitro Cannabinoid Receptor Functional Assays
These assays are crucial for determining the pharmacological activity of cannabinoids at their receptor targets.
This assay measures the affinity of a compound for a specific receptor.
Procedure:
-
Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CB1 or CB2).
-
Incubate the membranes with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the binding affinity (Ki) of the test compound from the competition curve.
This functional assay measures the activation of G protein-coupled receptors (GPCRs) like the cannabinoid receptors.
Procedure:
-
Incubate cell membranes expressing the cannabinoid receptor with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the radioactivity on the filters to determine the extent of G protein activation.
This assay measures the downstream effect of cannabinoid receptor activation on the second messenger cyclic AMP (cAMP).
Procedure:
-
Culture cells expressing the cannabinoid receptor of interest.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add the test compound and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a reporter gene assay.
-
Agonists of CB1 and CB2 receptors, which are Gi/o-coupled, will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.[5]
Mandatory Visualizations
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Caption: Simplified signaling pathway of the Cannabinoid Receptor 1 (CB1).
General Experimental Workflow for Cannabinoid Bioassay Validation
Caption: A logical workflow for the validation of a novel cannabinoid bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of 10-O-Ethylcannabitriol: A Guide for Laboratory Professionals
At the forefront of chemical waste management is the principle of treating unknown or novel compounds as hazardous waste.[1] This approach ensures the highest level of safety and compliance with regulatory standards. Disposal of 10-O-Ethylcannabitriol, therefore, should never involve sink or trash disposal.[1][2] Instead, it must be managed through your institution's Environmental Health and Safety (EHS) program.[1]
Core Disposal Principles and Procedures
The following steps outline the essential procedures for the proper disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
1. Waste Collection and Segregation:
-
Container Selection: Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the compound.[2][3] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][3] Do not use abbreviations or chemical formulas.[1]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[1][3] Store the waste container in a designated satellite accumulation area within the laboratory.[4]
2. Handling Contaminated Materials:
-
Solid Waste: Items such as gloves, bench paper, and pipette tips contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and placed inside the designated hazardous waste container.[5]
-
Sharps: Needles, syringes, or other sharps contaminated with the compound must be disposed of in an appropriate sharps container.[6]
3. Empty Container Disposal:
-
A container that has held this compound is not considered empty until it has been properly decontaminated.
-
The "triple rinse" procedure is a standard practice.[7] Rinse the container three times with a suitable solvent capable of dissolving this compound.[7] Chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are listed as suitable solvents for this compound.[8]
-
The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic substances, the first three rinses must be collected as hazardous waste.[3]
-
After thorough rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste, such as in a designated glass disposal box.[3][7]
Quantitative Disposal Guidelines
While specific quantitative limits for this compound are not available, general federal and institutional limits for hazardous waste accumulation apply. Adherence to these guidelines is mandatory.
| Guideline Category | Specification | Citation |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste may be stored. | [4] |
| Acutely Toxic Chemical Waste Limit | For P-listed (acutely toxic) wastes, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [4] |
| Time Limit for Full Containers | Once accumulation limits are reached, the waste must be removed by EHS within 3 calendar days. | [4] |
| Disposal of Unused Chemicals | Opened containers of chemicals should be disposed of within 6 months, and unopened containers within one year. | [7] |
Experimental Protocols for Decontamination
Triple Rinse Procedure for Empty Containers:
-
Select a solvent in which this compound is soluble (e.g., ethyl acetate, acetone).[8]
-
Add a small amount of the solvent to the empty container, ensuring the entire inner surface is wetted.
-
Securely cap and agitate the container to rinse thoroughly.
-
Decant the solvent rinseate into the designated hazardous waste container for this compound.
-
Repeat steps 2-4 two more times.
-
Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Obliterate the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general yet critical safety and disposal protocols, researchers can ensure the responsible management of this compound waste, fostering a safe and compliant laboratory environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. cabrillo.edu [cabrillo.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. vumc.org [vumc.org]
- 8. This compound | CAS:1259515-25-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Essential Safety and Operational Guide for Handling 10-O-Ethylcannabitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 10-O-Ethylcannabitriol. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. This document outlines procedural, step-by-step guidance based on the general safety protocols for handling novel cannabinoid compounds in a laboratory setting.
Hazard Assessment and Precautionary Approach
Due to the limited availability of specific toxicological data for this compound, it must be handled as a compound of unknown toxicity with potential psychoactive and physiological effects. General hazards associated with cannabinoids include potential impacts on the cardiovascular and nervous systems. Furthermore, solvents used for dissolving and handling this compound, such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, present their own set of hazards, including flammability and toxicity.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides protection against accidental skin contact. The outer glove should be changed immediately upon contamination. |
| Eyes | Safety goggles or a face shield | Protects against splashes of the compound solution or solvents. |
| Body | Laboratory coat | A standard lab coat is required to protect against minor spills and contamination of personal clothing. |
| Respiratory | Chemical fume hood | All handling of 1-O-Ethylcannabitriol, especially when in solution with volatile solvents, must be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Caption: Personal Protective Equipment for Handling this compound.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary equipment, including glassware, solvents, and the compound.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Perform all manipulations, including weighing and dissolution, within the chemical fume hood.
-
Use the smallest quantities of the compound necessary for the experiment to minimize waste and potential exposure.
-
When dissolving, add the solvent to the compound slowly to avoid splashing.
-
Keep all containers with this compound and its solutions tightly sealed when not in immediate use.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed, labeled waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Logical Flow
Caption: Segregation and disposal pathway for waste from handling cannabinoids.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated by rinsing with a suitable solvent, followed by a thorough washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
